molecular formula C27H31Cl2NO6S B12291446 AM-8735

AM-8735

Cat. No.: B12291446
M. Wt: 568.5 g/mol
InChI Key: ZTMSSDQFJNEUNG-UHFFFAOYSA-N
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Description

AM-8735 is a useful research compound. Its molecular formula is C27H31Cl2NO6S and its molecular weight is 568.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H31Cl2NO6S

Molecular Weight

568.5 g/mol

IUPAC Name

2-[4-(2-tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid

InChI

InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)

InChI Key

ZTMSSDQFJNEUNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

AM-8735: A Technical Guide to its Mechanism of Action as a Potent MDM2-p53 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

AM-8735 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein's interaction with the tumor suppressor protein p53. By disrupting this critical negative regulatory interaction, this compound stabilizes and activates p53 in cancer cells that retain wild-type TP53, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular potency, the underlying signaling pathway, and detailed protocols for key experiments utilized in its characterization.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[1][2] MDM2 is an E3 ubiquitin ligase that is a primary negative regulator of p53.[1][3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis.[4]

This compound acts by binding to the p53-binding pocket on the MDM2 protein, effectively blocking the protein-protein interaction between MDM2 and p53.[1] This inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The restored p53 protein can then accumulate in the nucleus, transactivate its target genes, and trigger downstream anti-tumor effects, including cell cycle arrest and apoptosis.[1][5]

Quantitative Pharmacological Data

The potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound and related compounds.

Compound Assay Type Target/Cell Line Potency (IC50/ED50) Reference
This compound HTRF (Biochemical)MDM20.4 nM[1][6]
This compound EdU (Cellular)SJSA-125 nM[1][6]
This compound In vivo XenograftSJSA-1 Osteosarcoma41 mg/kg (ED50)[1]

Signaling Pathway

The following diagram illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Transcriptionally Activates p53_target_genes p53 Target Genes (e.g., p21, BAX) p53->p53_target_genes Transcriptionally Activates p53_cyt p53 p53->p53_cyt Nuclear Export MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein Translation cell_cycle_arrest Cell Cycle Arrest p53_target_genes->cell_cycle_arrest Leads to apoptosis Apoptosis p53_target_genes->apoptosis Leads to MDM2_protein->p53 Binds and Inhibits MDM2_protein_cyt MDM2 Protein MDM2_protein->MDM2_protein_cyt Nuclear Export AM8735 This compound AM8735->MDM2_protein Binds and Inhibits Proteasome Proteasome MDM2_protein_cyt->p53_cyt Ubiquitination p53_cyt->Proteasome Degradation

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This biochemical assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.

  • Principle: The assay utilizes two antibodies, one targeting a tag on the MDM2 protein (e.g., GST) labeled with a Europium cryptate donor (Eu3+), and a second antibody or streptavidin conjugate targeting a tag on the p53 peptide (e.g., biotin) labeled with an acceptor fluorophore (e.g., XL665). When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

  • Materials:

    • Recombinant GST-tagged human MDM2 protein.

    • Biotinylated p53 peptide.

    • Anti-GST antibody labeled with Europium cryptate.

    • Streptavidin-XL665 conjugate.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well low-volume white plates.

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Dispense test compound dilutions and controls into the assay plate.

    • Add the GST-MDM2 protein to all wells.

    • Add the biotinylated p53 peptide to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

    • Add a pre-mixed solution of Eu3+-anti-GST and Streptavidin-XL665.

    • Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths.

    • Calculate the HTRF ratio and determine the IC50 value for the test compound.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This cell-based assay measures the effect of a compound on DNA synthesis, a marker of cell proliferation.

  • Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. The alkyne group of EdU can then be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide. The intensity of the fluorescence is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

  • Materials:

    • SJSA-1 (osteosarcoma) cell line, which has MDM2 amplification and wild-type p53.

    • Cell culture medium and supplements.

    • 96-well clear-bottom black plates.

    • Test compound (this compound) serially diluted in culture medium.

    • EdU solution (e.g., 10 µM).

    • Cell fixation solution (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

    • Click chemistry reaction cocktail containing a fluorescent azide.

    • Nuclear counterstain (e.g., Hoechst 33342).

  • Procedure:

    • Seed SJSA-1 cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

    • Add EdU to the culture medium and incubate for a further period (e.g., 2 hours) to allow for its incorporation into DNA.

    • Fix and permeabilize the cells.

    • Perform the click reaction by adding the fluorescent azide cocktail and incubating in the dark.

    • Wash the cells and stain the nuclei with a counterstain.

    • Image the plate using a high-content imaging system.

    • Quantify the percentage of EdU-positive cells and determine the IC50 value for the compound's anti-proliferative effect.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a small-molecule MDM2-p53 interaction inhibitor like this compound.

drug_discovery_workflow compound_library Compound Library Screening htrf_assay Primary Screen: HTRF Assay compound_library->htrf_assay hit_identification Hit Identification htrf_assay->hit_identification hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_identification->hit_to_lead Potent Hits lead_characterization Lead Characterization hit_to_lead->lead_characterization cell_based_assays Cell-Based Assays (e.g., EdU Proliferation) lead_characterization->cell_based_assays in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) cell_based_assays->in_vivo_studies preclinical_development Preclinical Development in_vivo_studies->preclinical_development Efficacious Leads clinical_trials Clinical Trials preclinical_development->clinical_trials

Caption: A generalized workflow for the discovery and development of an MDM2 inhibitor.

Conclusion

This compound is a highly potent inhibitor of the MDM2-p53 interaction, demonstrating significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the reactivation of the p53 tumor suppressor pathway, represents a promising therapeutic strategy for the treatment of cancers harboring wild-type p53 and elevated MDM2 levels. The data and experimental protocols outlined in this guide provide a technical foundation for further research and development in this area.

References

An In-Depth Technical Guide to AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI), a critical axis in cancer biology. By disrupting the binding of MDM2 to p53, this compound prevents the proteasomal degradation of p53, leading to the reactivation of its tumor-suppressive functions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, synthesis, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound and its analogs.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation.[1] These responses, which include cell cycle arrest, apoptosis, and senescence, are critical for preventing the proliferation of damaged cells and the development of cancer. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[1] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for ubiquitin-mediated proteasomal degradation. In many human cancers with wild-type p53, the p53 pathway is inactivated through the overexpression or amplification of MDM2. Therefore, the development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 function in these tumors.

This compound is a novel morpholinone-based compound that has emerged as a highly potent and selective inhibitor of the MDM2-p53 PPI.[2] This guide will delve into the technical details of this compound, providing a valuable resource for researchers in the field of oncology and drug discovery.

Chemical Properties and Synthesis

This compound belongs to a class of morpholinone-containing MDM2 inhibitors. While the exact synthesis scheme for this compound is proprietary, a general synthesis for this class of compounds has been described. The synthesis of related morpholinone inhibitors has been reported to involve a multi-step process.

Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket on the surface of MDM2. This binding event physically occludes the interaction between MDM2 and p53. By disrupting this interaction, this compound effectively prevents MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 is then free to accumulate in the nucleus, where it can act as a transcription factor to activate its downstream target genes, such as the cyclin-dependent kinase inhibitor p21.[2] The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, in cases of severe damage, triggering apoptosis.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes Stress Signals Stress Signals p53 p53 (inactive) Stress Signals->p53 activates p53_active p53 (active) p53->p53_active MDM2_p53 MDM2-p53 Complex p53->MDM2_p53 MDM2 MDM2 p53_active->MDM2 upregulates p21 p21 p53_active->p21 transactivates Apoptosis Apoptosis p53_active->Apoptosis MDM2->MDM2_p53 MDM2_p53->p53 degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest This compound This compound This compound->MDM2 inhibits binding to p53

Figure 1: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

Assay TypeParameterCell LineValueReference
MDM2 Binding (HTRF)IC50-25 nM[2]
Cell ProliferationIC50HCT116 (p53 wt)63 nM[2]
Cell ProliferationIC50p53-deficient cells>25 µM[2]
p21 mRNA InductionIC50HCT116 (p53 wt)160 nM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeParameterDosingValueReference
Athymic Nude MiceSJSA-1 Osteosarcoma XenograftED50Oral gavage, q.d. for 2 weeks41 mg/kg[2]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2 Binding

This competitive binding assay measures the ability of a test compound to disrupt the interaction between recombinant human MDM2 and a fluorescently labeled p53-derived peptide.

  • Materials:

    • Recombinant human MDM2 protein (GST-tagged)

    • Fluorescently labeled p53 peptide (e.g., biotinylated)

    • Europium cryptate-labeled anti-GST antibody (donor fluorophore)

    • Streptavidin-XL665 (acceptor fluorophore)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well low-volume white plates

    • Test compound (this compound)

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the test compound, recombinant MDM2 protein, and biotinylated p53 peptide.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

    • Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).

    • Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

HTRF_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound This compound Dilutions Plate 384-well Plate Compound->Plate MDM2 GST-MDM2 MDM2->Plate p53 Biotin-p53 Peptide p53->Plate Donor Eu-anti-GST Addition Add Detection Reagents Donor->Addition Acceptor SA-XL665 Acceptor->Addition Incubation1 Incubate (Binding) Plate->Incubation1 Incubation1->Addition Incubation2 Incubate (Detection) Addition->Incubation2 Reader HTRF Plate Reader Incubation2->Reader Analysis Calculate IC50 Reader->Analysis

Figure 2: Experimental workflow for the MDM2-p53 HTRF binding assay.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This assay measures the incorporation of the thymidine analog EdU into newly synthesized DNA, providing a direct measure of cell proliferation.

  • Materials:

    • SJSA-1 cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • EdU solution

    • Fixative solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Click-iT® reaction cocktail (containing a fluorescent azide)

    • Nuclear counterstain (e.g., Hoechst 33342)

    • 96-well black, clear-bottom plates

  • Protocol:

    • Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 16 hours) in the presence of 10% human serum.[2]

    • Add EdU to the cell culture medium and incubate for a period that allows for incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

    • Fix and permeabilize the cells.

    • Add the Click-iT® reaction cocktail to covalently link the fluorescent azide to the incorporated EdU.

    • Wash the cells and stain the nuclei with a counterstain.

    • Image the plate using a high-content imaging system or fluorescence microscope.

    • Quantify the percentage of EdU-positive cells to determine the effect of the compound on cell proliferation and calculate the IC50 value.

In Vivo Xenograft Study

This study evaluates the antitumor activity of this compound in a mouse model bearing human tumors.

  • Animal Model:

    • Female athymic nude mice

  • Tumor Model:

    • Subcutaneous implantation of 5 x 106 SJSA-1 osteosarcoma cells.[2]

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer this compound by oral gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) once daily (q.d.) for a period of 2 weeks.[2]

    • The vehicle control group receives the formulation solution without the active compound (e.g., 15% HPβCD, 1% Pluronic F68, pH 8).[2]

  • Endpoint:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays for p21 mRNA induction).[2]

    • Calculate the tumor growth inhibition (TGI) and determine the effective dose (ED50).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the MDM2-p53 protein-protein interaction with demonstrated in vitro and in vivo antitumor activity. Its morpholinone scaffold represents a promising chemical class for the development of novel cancer therapeutics targeting the p53 pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to guide the discovery of next-generation MDM2 inhibitors.

References

AM-8735: A Potent Morpholinone Inhibitor of the p53-hDM2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AM-8735, a potent and selective small-molecule inhibitor of the p53-hDM2 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of targeting the p53-hDM2 axis.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase hDM2 (human double minute 2). hDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many human cancers with wild-type p53, hDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor survival.

The development of small-molecule inhibitors that disrupt the p53-hDM2 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This compound is a novel morpholinone-based compound designed to mimic the key p53 residues—F19, W23, and L26—that are critical for its interaction with hDM2. By competitively binding to the p53-binding pocket on hDM2, this compound effectively displaces p53, leading to its stabilization, accumulation, and the activation of downstream p53 signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of the p53-hDM2 protein-protein interaction. It is designed to fit into the hydrophobic pocket of hDM2 that normally accommodates the α-helical N-terminal domain of p53. The key interactions are mediated by moieties that mimic the side chains of the p53 hot-spot residues Phe19, Trp23, and Leu26.

The binding of this compound to hDM2 sterically hinders the interaction with p53. This disruption of the p53-hDM2 complex prevents the hDM2-mediated ubiquitination and degradation of p53. Consequently, p53 accumulates in the nucleus, where it can function as a transcription factor to activate its target genes, such as CDKN1A (encoding p21) and PUMA, which are involved in cell cycle arrest and apoptosis, respectively.

p53_hDM2_pathway cluster_normal Normal Cellular Conditions cluster_inhibition Inhibition by this compound p53_n p53 hDM2_n hDM2 p53_n->hDM2_n Binding proteasome Proteasome p53_n->proteasome Degradation hDM2_n->p53_n Ubiquitination AM8735 This compound hDM2_i hDM2 AM8735->hDM2_i Binding p53_i p53 (Stabilized) hDM2_i->p53_i Interaction Blocked p21 p21 p53_i->p21 Transcriptional Activation apoptosis Apoptosis p53_i->apoptosis Transcriptional Activation

Caption: p53-hDM2 signaling pathway and the mechanism of this compound inhibition.

Quantitative Data

The potency and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of this compound
Assay TypeDescriptionIC50 (nM)Reference
Biochemical Assay
TR-FRETTime-Resolved Fluorescence Resonance Energy Transfer assay measuring the disruption of the p53-hDM2 interaction.25[1]
Cellular Assays
Growth Inhibition (p53 wt)Inhibition of cell growth in HCT116 wild-type p53 cells.63[1]
Growth Inhibition (p53 null)Inhibition of cell growth in p53-deficient cells.>25,000[1]
p21 mRNA InductionDose-dependent increase of p21 mRNA in HCT116 p53 wild-type cells.160[1]
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Animal ModelCell LineTreatmentDosage and ScheduleOutcomeED50 (mg/kg)
Athymic Nude MiceSJSA-1 (Osteosarcoma)Oral Gavage5, 25, 50, and 100 mg/kg, once daily for 2 weeksDose-dependent tumor growth inhibition41

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the ability of a compound to disrupt the interaction between hDM2 and a p53-derived peptide.

  • Principle: The assay utilizes a recombinant GST-tagged hDM2 protein and a biotinylated p53 peptide. A Europium cryptate-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-XL665 acts as the acceptor. When hDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

  • Protocol:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the test compound, recombinant human hDM2 protein, and the biotinylated p53 peptide.

    • Incubate the mixture at room temperature to allow for binding.

    • Add a solution containing Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

    • Incubate to allow for the detection antibodies to bind.

    • Measure the time-resolved fluorescence signal on a suitable plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

    • The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined from the dose-response curves.

tr_fret_workflow cluster_workflow TR-FRET Experimental Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - hDM2 protein - p53 peptide start->prepare_reagents dispense Dispense into 384-well plate prepare_reagents->dispense incubate1 Incubate for binding dispense->incubate1 add_detection Add Detection Reagents: - Anti-GST-Eu - SA-XL665 incubate1->add_detection incubate2 Incubate for detection add_detection->incubate2 read_plate Read Plate (TR-FRET) incubate2->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End analyze->end

Caption: A simplified workflow for the TR-FRET assay.
Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of living cells.

  • Protocol:

    • Seed cells (e.g., HCT116 p53 wild-type and p53-null) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells (e.g., SJSA-1) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Protocol:

    • Implant SJSA-1 cells (5 x 10^6) subcutaneously into the flank of female athymic nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound via oral gavage at various doses (5, 25, 50, and 100 mg/kg) once daily for a period of two weeks. The vehicle control group receives the formulation solution without the compound.

    • Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

    • Calculate tumor growth inhibition and determine the effective dose (ED50).

Conclusion

This compound is a potent and selective inhibitor of the p53-hDM2 interaction with demonstrated activity in both biochemical and cellular assays. Its ability to reactivate p53 signaling in cancer cells with wild-type p53, leading to cell growth inhibition, and its in vivo efficacy in a xenograft model, highlight its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation p53-hDM2 inhibitors.

References

The Discovery and Synthesis of AM-8735: An Inhibitor of the p53-hDM2 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a potent small molecule inhibitor of the p53-hDM2 protein-protein interaction (PPI), a critical target in oncology. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. The discovery of this compound was facilitated by an innovative approach known as Activity-Directed Synthesis (ADS), which enables the rapid identification of novel chemotypes that modulate challenging therapeutic targets. This guide details the biological activity of this compound, the experimental protocols for its characterization, and the conceptual framework for its synthesis. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly regulated by the human double minute 2 (hDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of hDM2, making the disruption of the p53-hDM2 interaction a compelling therapeutic strategy. This compound has emerged as a potent inhibitor of this interaction, demonstrating significant potential for the reactivation of p53 in cancer cells.

This compound, along with other notable p53-hDM2 inhibitors like RG7112 and MI-77301, functions by binding to key subpockets on the hDM2 protein that are normally occupied by the p53 hotspot residues F19, W23, and L26[1]. The discovery of this compound was a result of Activity-Directed Synthesis (ADS), a function-driven discovery method that utilizes arrays of microscale reactions to generate diverse molecular scaffolds, which are then screened for biological activity.

Quantitative Biological Data

This compound exhibits potent and selective activity against hDM2 and demonstrates cellular activity consistent with the restoration of p53 function. The key quantitative data for this compound are summarized in the table below.

ParameterValueCell Line/Assay Conditions
hDM2 Inhibition (IC50) 25 nMIn vitro biochemical assay
Growth Inhibition (IC50) 63 nMHCT116 p53 wild-type cells
Growth Inhibition (IC50) >25 µMp53-deficient cells
p21 mRNA Induction (EC50) 160 nMHCT116 p53 wild-type cells

Data sourced from MedchemExpress.

Mechanism of Action: The p53-hDM2 Signaling Pathway

Under normal physiological conditions, hDM2 maintains low cellular levels of p53 through a negative feedback loop. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. This compound mimics this disruption by competitively binding to hDM2, thereby preventing the hDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 can then translocate to the nucleus and activate the transcription of target genes, such as p21, which leads to cell cycle arrest and apoptosis.

p53_hDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus stress Stress Signals p53 p53 stress->p53 activates hDM2 hDM2 p53->hDM2 upregulates transcription p21 p21 (CDKN1A) p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis activates transcription Proteasome Proteasome p53->Proteasome degradation hDM2->p53 binds & inhibits Ub Ubiquitin hDM2->Ub AM8735 This compound AM8735->hDM2 inhibits binding to p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Ub->p53 ubiquitination

Caption: The p53-hDM2 signaling pathway and the mechanism of action of this compound.

Discovery via Activity-Directed Synthesis (ADS)

This compound was discovered using Activity-Directed Synthesis (ADS), a high-throughput screening method that combines chemical synthesis and biological evaluation in a parallel and iterative manner. The core principle of ADS is to perform a large number of diverse, small-scale reactions and directly screen the crude reaction mixtures for biological activity. This approach allows for the exploration of a vast chemical space and the identification of novel active scaffolds without the need for purification of individual products in the initial stages.

The synthesis of the compound library that led to the discovery of this compound involved metal-catalyzed reactions, primarily using rhodium catalysts. These reactions included:

  • C-H Insertion: Formation of a new carbon-carbon bond by the insertion of a carbene into a carbon-hydrogen bond.

  • O-H Insertion: Formation of a new carbon-oxygen bond by the insertion of a carbene into an oxygen-hydrogen bond.

  • Cyclopropanation: Formation of a cyclopropane ring from a carbene and an alkene.

ADS_workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage cluster_analysis Analysis & Optimization Stage Diazo Diazo Substrate ReactionArray Microscale Reaction Array (e.g., C-H/O-H Insertion, Cyclopropanation) Diazo->ReactionArray CoSubstrate Co-substrate CoSubstrate->ReactionArray Catalyst Rh Catalyst Catalyst->ReactionArray CrudeMixture Crude Reaction Mixtures ReactionArray->CrudeMixture Screening Fluorescence Anisotropy Assay (p53-hDM2 Binding) CrudeMixture->Screening ActiveHits Active 'Hit' Mixtures Screening->ActiveHits Purification Purification & Structure Elucidation ActiveHits->Purification SAR Structure-Activity Relationship (SAR) Studies Purification->SAR LeadCompound Lead Compound (this compound) SAR->LeadCompound

Caption: A generalized workflow for Activity-Directed Synthesis (ADS).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, the following sections describe the general experimental methodologies employed in its discovery and characterization based on published literature on ADS for p53-hDM2 inhibitors.

General Protocol for Activity-Directed Synthesis
  • Reaction Setup: In a 96-well plate format, microscale reactions are prepared. Each well contains a unique combination of a diazo substrate, a co-substrate, and a metal catalyst (e.g., Rh2(OAc)4) in a suitable solvent such as dichloromethane.

  • Reaction Incubation: The reaction plate is sealed and incubated at a controlled temperature to allow the reactions to proceed.

  • Workup: After the reaction is complete, the solvent is evaporated, and the crude reaction mixtures are redissolved in dimethyl sulfoxide (DMSO) to create stock solutions for biological screening.

Fluorescence Anisotropy Assay for p53-hDM2 Inhibition

This assay is used to measure the displacement of a fluorescently labeled p53-derived peptide from the hDM2 protein by a potential inhibitor.

  • Reagents and Buffers:

    • Assay Buffer: Phosphate buffer (e.g., 40 mM, pH 7.5) containing NaCl (e.g., 200 mM), bovine serum albumin (BSA, e.g., 0.02 mg/mL), and a small percentage of DMSO (e.g., 1%).

    • hDM2 Protein: Recombinant human hDM2 protein (e.g., residues 17-125) at a final concentration of approximately 50 nM.

    • Fluorescent Tracer: A fluorescein-labeled synthetic peptide derived from the p53 transactivation domain at a final concentration of approximately 25 nM.

    • Test Compounds: The crude reaction mixtures or purified compounds (like this compound) are serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well microplate, the fluorescent tracer and hDM2 protein are added to the assay buffer.

    • The test compounds are then added to the wells.

    • The plate is incubated at room temperature for a specified period (e.g., 24 hours) to reach equilibrium.

    • The fluorescence anisotropy is measured using a plate reader equipped with appropriate polarization filters.

  • Data Analysis: A decrease in fluorescence anisotropy indicates the displacement of the fluorescent tracer from hDM2 by the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of the p53-hDM2 protein-protein interaction discovered through the innovative Activity-Directed Synthesis approach. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53 makes it a promising candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the discovery and characterization of similar PPI inhibitors, highlighting the power of combining novel chemical synthesis strategies with high-throughput biological screening. Further research into the optimization of this compound and the elucidation of its detailed pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting.

References

AM-8735: A Potent MDM2 Inhibitor in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology. By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitin-mediated degradation of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, thereby restoring its potent anti-tumor functions, including cell cycle arrest and apoptosis, in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and signaling pathways associated with this compound.

While the user's request specified this compound as a "chimeric molecule," a thorough review of the available scientific literature does not support this classification. Current research characterizes this compound as a singular pharmacophore designed to specifically target the MDM2-p53 interaction. There is no evidence to suggest it is a chimeric compound with a dual-targeting mechanism. One study of note describes the synthesis of chimeric molecules combining the MDM2 inhibitor Nutlin-3a with dichloroacetate (DCA) to simultaneously target the p53 pathway and the Warburg effect; however, this compound is not identified as one of these compounds[1].

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound [2]

ParameterValueCell Line/System
MDM2 Inhibition (IC50) 25 nMBiochemical Assay
Cell Growth Inhibition (IC50) 63 nMp53 wild-type cells
Cell Growth Inhibition (IC50) >25 µMp53-deficient cells
p21 mRNA Induction (EC50) 160 nMHCT116 (p53 wild-type)

Table 2: In Vivo Efficacy of this compound [2]

ParameterValueAnimal Model
Antitumor Activity (ED50) 41 mg/kgSJSA-1 Osteosarcoma Xenograft

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the MDM2-p53 autoregulatory feedback loop. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound binds to the p53-binding pocket of MDM2, preventing the interaction and subsequent degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of target genes that regulate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Transcription p21_gene p21 gene p53->p21_gene Transcription apoptosis_genes Apoptosis genes (PUMA, BAX) p53->apoptosis_genes Transcription MDM2->p53 Ubiquitination & Degradation p21_protein p21 p21_gene->p21_protein Translation apoptosis_proteins Apoptotic Proteins apoptosis_genes->apoptosis_proteins Translation cell_cycle_arrest Cell Cycle Arrest p21_protein->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis AM8735 This compound AM8735->MDM2 Inhibition

Figure 1: this compound Mechanism of Action in the p53-MDM2 Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound for the MDM2-p53 interaction.

Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound binds to MDM2 and displaces the fluorescent peptide, the smaller, faster-tumbling free peptide results in a low fluorescence polarization signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in an appropriate buffer (e.g., phosphate-buffered saline with 0.01% Tween-20 and 1 mM DTT).

    • Prepare solutions of recombinant human MDM2 protein and a fluorescently labeled p53 peptide (e.g., TAMRA-labeled) at their optimal concentrations, as determined by binding saturation experiments.

  • Assay Procedure:

    • In a 384-well black plate, add the serially diluted this compound or vehicle control (DMSO).

    • Add the MDM2 protein solution to all wells.

    • Add the fluorescently labeled p53 peptide solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (Click-iT™ EdU Assay)

This cell-based assay measures the effect of this compound on the proliferation of cancer cells.

Principle: The Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay is a method for detecting DNA synthesis in proliferating cells. EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. A fluorescent azide is then "clicked" onto the alkyne group of EdU, allowing for the detection of cells that have undergone DNA replication.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., SJSA-1) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 16 hours) in the presence of 10% human serum[2].

  • EdU Labeling and Detection:

    • Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (e.g., 2 hours).

    • Fix and permeabilize the cells.

    • Add the Click-iT™ reaction cocktail containing the fluorescent azide and incubate to allow the click reaction to occur.

    • Wash the cells to remove excess reagents.

  • Data Acquisition and Analysis:

    • Image the cells using a high-content imaging system or a fluorescence microscope.

    • Quantify the percentage of EdU-positive cells (proliferating cells).

    • Plot the percentage of proliferation against the logarithm of the this compound concentration and determine the IC50 value.

In Vivo Antitumor Efficacy Study

This animal study evaluates the ability of this compound to inhibit tumor growth in a xenograft model.

Protocol:

  • Tumor Implantation:

    • Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 106 SJSA-1 cells) into the flank of immunodeficient mice (e.g., female athymic nude mice)[2].

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Drug Administration:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Administer this compound orally via gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) once daily for a specified period (e.g., 2 weeks)[2]. The vehicle control group receives the formulation without the drug.

  • Tumor Measurement and Data Analysis:

    • Measure the tumor volume using calipers at regular intervals throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each dose and determine the effective dose that causes 50% tumor growth inhibition (ED50).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a p53-MDM2 inhibitor like this compound.

experimental_workflow start Compound Synthesis (this compound) biochemical_assay Biochemical Assay (Fluorescence Polarization) start->biochemical_assay cell_based_assays Cell-Based Assays biochemical_assay->cell_based_assays proliferation_assay Proliferation Assay (Click-iT EdU) cell_based_assays->proliferation_assay p21_induction_assay p21 mRNA Induction (qPCR) cell_based_assays->p21_induction_assay in_vivo_studies In Vivo Studies proliferation_assay->in_vivo_studies p21_induction_assay->in_vivo_studies pharmacokinetics Pharmacokinetics (PK) in_vivo_studies->pharmacokinetics efficacy_study Efficacy Study (Xenograft Model) in_vivo_studies->efficacy_study lead_optimization Lead Optimization/ Clinical Candidate Selection pharmacokinetics->lead_optimization pharmacodynamics Pharmacodynamics (PD) (p21 induction in tumors) efficacy_study->pharmacodynamics pharmacodynamics->lead_optimization

Figure 2: Preclinical Experimental Workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction with demonstrated in vitro and in vivo anti-cancer activity in p53 wild-type models. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds for cancer therapy. While the initial query suggested a chimeric nature, the available evidence firmly places this compound as a targeted inhibitor of a single, crucial protein-protein interaction in the p53 pathway. Future investigations may explore combination therapies to enhance its efficacy and overcome potential resistance mechanisms.

References

AM-8735: A Dual-Action Investigator Targeting Cancer's Core Dependencies on the Warburg Effect and p53 Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

AM-8735 is a novel, chimeric small molecule engineered to concurrently target two fundamental pillars of cancer biology: the metabolic reprogramming known as the Warburg effect and the inactivation of the tumor suppressor protein p53. By covalently linking a dichloroacetate (DCA) moiety, a known inhibitor of pyruvate dehydrogenase kinase (PDK), with a potent morpholinone-based inhibitor of the MDM2-p53 interaction, this compound presents a promising dual-action therapeutic strategy. This technical guide provides a comprehensive overview of the core scientific principles, available quantitative data, and detailed experimental methodologies related to this compound, designed to inform and guide further research and development in oncology.

Introduction: The Rationale for a Dual-Targeting Approach

Cancer cells exhibit a number of hallmark characteristics that enable their survival and proliferation. Among the most critical are altered cellular metabolism and the evasion of apoptosis. The Warburg effect describes the observation that cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen[1]. This metabolic shift, while less efficient in terms of ATP production per glucose molecule compared to oxidative phosphorylation, provides a rapid means of generating ATP and furnishes the anabolic precursors necessary for rapid cell growth. A key enzyme in this process is Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the mitochondria and towards lactate production.

Concurrently, a vast number of human cancers retain wild-type p53, a critical tumor suppressor protein often referred to as the "guardian of the genome." However, its function is frequently abrogated through overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its ability to induce cell cycle arrest and apoptosis in response to cellular stress.

This compound is a rationally designed chimeric molecule that aims to simultaneously reverse both of these cancer-promoting phenomena. The DCA component is intended to inhibit PDK, thereby reactivating the PDC and shifting metabolism back towards oxidative phosphorylation, counteracting the Warburg effect. The morpholinone core, a potent MDM2 antagonist, is designed to disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53 and the restoration of its tumor-suppressive functions.

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The proposed mechanism of action for this compound is a synergistic attack on two distinct but interconnected pathways crucial for cancer cell survival and proliferation.

Reversal of the Warburg Effect via PDK Inhibition

The dichloroacetate (DCA) component of this compound acts as a structural mimic of pyruvate, enabling it to bind to and inhibit the activity of pyruvate dehydrogenase kinase (PDK). This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). As a result, pyruvate is more readily converted to acetyl-CoA and enters the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic reprogramming is hypothesized to decrease lactate production and increase the generation of reactive oxygen species (ROS), both of which can contribute to an anti-tumor environment.

cluster_warburg Warburg Effect Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA_Cycle TCA Cycle & OxPhos AcetylCoA->TCA_Cycle PDK PDK PDC_active PDC (active) PDK->PDC_active Inhibits PDK->PDC_active PDC_active->AcetylCoA PDC_inactive PDC (inactive) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation AM8735 This compound (DCA moiety) AM8735->PDK Inhibits

This compound's Impact on the Warburg Effect
p53 Reactivation through MDM2 Inhibition

The morpholinone scaffold of this compound is a highly potent antagonist of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, it prevents MDM2 from targeting p53 for degradation. This leads to the accumulation of cellular p53, which can then translocate to the nucleus and activate the transcription of its target genes, including the cell cycle inhibitor p21 and pro-apoptotic proteins. This restoration of p53 function can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.

cluster_p53 p53 Pathway Reactivation AM8735 This compound (Morpholinone moiety) MDM2 MDM2 AM8735->MDM2 Inhibits Binding p53 p53 MDM2->p53 Binds & Inhibits Proteasome Proteasomal Degradation p53->Proteasome Ubiquitination p21 p21 p53->p21 Transcription Apoptosis Apoptosis p53->Apoptosis Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

This compound's Reactivation of the p53 Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound and its biological activities.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayMDM2IC5025 nM[2]
Cell Growth InhibitionWild-type p53 cellsIC5063 nM[2]
Cell Growth Inhibitionp53-deficient cellsIC50>25 µM[2]
p53 Activity Readout (p21 mRNA induction)HCT116 p53wt cellsIC50160 nM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeParameterValueDosing ScheduleReference
Athymic Nude MiceSJSA-1 Osteosarcoma XenograftED5041 mg/kgOral gavage, q.d. for 2 weeks[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To determine the in vitro potency of this compound in disrupting the MDM2-p53 protein-protein interaction.

Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2) conjugated to antibodies that recognize tagged MDM2 and p53 proteins. When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. Inhibitors of the interaction will cause a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Recombinant GST-tagged MDM2 and biotinylated p53 peptide are diluted in assay buffer. Anti-GST antibody conjugated to Europium cryptate and streptavidin conjugated to d2 are also prepared in assay buffer.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the p53 peptide, MDM2 protein, and the test compound (this compound) or DMSO control.

    • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

    • Add the HTRF detection reagents (anti-GST-Europium and streptavidin-d2).

    • Incubate for a further period (e.g., 4 hours) at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU can then be detected via a click chemistry reaction with a fluorescently labeled azide, allowing for the quantification of proliferating cells.

Protocol:

  • Cell Culture: Seed cells (e.g., SJSA-1) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control for a specified duration (e.g., 16 hours)[2].

  • EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a Triton X-100 solution.

  • Click Chemistry Reaction: Add the Click-iT® reaction cocktail containing the fluorescent azide to the wells and incubate at room temperature, protected from light.

  • Nuclear Staining (Optional): Stain the cell nuclei with a DNA dye such as Hoechst 33342 to allow for total cell counting.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. The percentage of EdU-positive cells is determined by dividing the number of EdU-positive nuclei by the total number of nuclei. The IC50 value is calculated by plotting the percentage of EdU-positive cells against the logarithm of the compound concentration.

SeedCells 1. Seed Cells in 96-well plate Treat 2. Treat with this compound (16 hours) SeedCells->Treat EdULabel 3. Add EdU (2-4 hours) Treat->EdULabel FixPerm 4. Fix & Permeabilize EdULabel->FixPerm ClickReaction 5. Click Chemistry (Fluorescent Azide) FixPerm->ClickReaction Image 6. Image & Analyze (High-Content Imaging) ClickReaction->Image Result Determine IC50 Image->Result

EdU Cell Proliferation Assay Workflow
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 106 SJSA-1 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice)[2].

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally by gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) daily for a specified period (e.g., 2 weeks)[2]. The control group receives the vehicle solution.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. The ED50 (effective dose that produces 50% of the maximal response) can be calculated from the dose-response curve at the end of the study.

Future Directions and Conclusion

This compound represents a compelling therapeutic candidate that leverages a dual-targeting strategy to address two of cancer's most critical vulnerabilities. The available data robustly supports its potent activity as an MDM2-p53 interaction inhibitor, with demonstrated efficacy in both in vitro and in vivo models.

However, to fully realize the potential of this chimeric molecule, further investigation into its effects on the Warburg effect is crucial. Key future research directions should include:

  • PDK Inhibition Assays: Quantitative determination of the IC50 of this compound against the different PDK isoforms.

  • Metabolic Flux Analysis: Detailed studies to measure the impact of this compound on glucose uptake, lactate production, and oxygen consumption rates in cancer cell lines.

  • Pharmacodynamic Studies: In vivo analysis of metabolic markers (e.g., lactate levels) in tumor tissues following this compound treatment.

  • Combination Studies: Evaluation of the synergistic potential of this compound with other anti-cancer agents, including those that target other metabolic pathways or induce DNA damage.

References

AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Interaction for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a highly potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this critical negative regulatory relationship, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the pro-apoptotic activity of this compound, positioning it as a significant agent in the landscape of targeted cancer therapy.

Introduction

The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. A key cellular mechanism for controlling p53 activity is through its interaction with the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor-suppressive functions. The development of small molecules that inhibit the MDM2-p53 interaction represents a promising therapeutic strategy to reactivate p53 in these tumors. This compound, a novel morpholinone analog, has emerged as a compound with remarkable biochemical and cellular potency in this class of inhibitors.

Core Mechanism of Action

This compound functions by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This disruption liberates p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation. The resulting accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes. Among these are genes critically involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, and NOXA). The induction of these pro-apoptotic proteins initiates the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.

Signaling Pathway

AM_8735_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM_8735 This compound MDM2 MDM2 AM_8735->MDM2 Inhibits p53_cyto p53 MDM2->p53_cyto Ubiquitinates for degradation Proteasome Proteasome p53_cyto->Proteasome p53_nuc p53 (stabilized) p53_cyto->p53_nuc Translocates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis p21_gene p21 gene p53_nuc->p21_gene Activates transcription Bax_gene Bax gene p53_nuc->Bax_gene Activates transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA Bax_mRNA Bax mRNA Bax_gene->Bax_mRNA Bax_mRNA->Bax Translation

Caption: this compound induced p53-mediated apoptosis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValueReference
HTRF (Homogeneous Time Resolved Fluorescence)-IC500.4 nM
EdU (5-ethynyl-2´-deoxyuridine) Cell ProliferationSJSA-1 (Osteosarcoma)IC5025 nM

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeAdministration RouteDosageEfficacy MetricValueReference
Athymic Nude MiceSJSA-1 Osteosarcoma XenograftOral Gavage41 mg/kgED5041 mg/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Homogeneous Time Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This assay quantitatively measures the inhibition of the MDM2-p53 interaction by this compound.

  • Materials:

    • Recombinant MDM2 protein

    • p53-derived peptide

    • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

    • XL665-labeled streptavidin

    • This compound

    • Assay buffer

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

    • Add a solution of MDM2 protein to the wells of the 384-well plate.

    • Add the diluted this compound or vehicle control to the wells and incubate.

    • Add the p53 peptide to the wells and incubate to allow for binding.

    • Add the detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) and incubate.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation (EdU) Assay

This assay assesses the effect of this compound on the proliferation of cancer cells.

  • Materials:

    • SJSA-1 cells

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS

    • This compound

    • EdU labeling reagent

    • Fixation and permeabilization buffers

    • Click-iT® reaction cocktail with a fluorescent dye

    • Nuclear stain (e.g., Hoechst 33342)

    • High-content imaging system or flow cytometer

  • Procedure:

    • Seed SJSA-1 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add EdU to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Add the Click-iT® reaction cocktail to detect the incorporated EdU.

    • Stain the cell nuclei with a nuclear stain.

    • Image the plates using a high-content imaging system or analyze by flow cytometry.

    • Quantify the percentage of EdU-positive cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key proteins in the apoptotic pathway following treatment with this compound.

  • Materials:

    • Cancer cells (e.g., SJSA-1)

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor activity of this compound in a mouse xenograft model.

  • Materials:

    • Athymic nude mice

    • SJSA-1 cells

    • Matrigel (optional)

    • This compound formulation for oral gavage

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant SJSA-1 cells into the flank of athymic nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and this compound treatment groups.

    • Administer this compound or vehicle control by oral gavage at the specified dose and schedule.

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

    • Calculate the tumor growth inhibition and ED50 value.

Logical Relationships and Workflows

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation HTRF HTRF Assay (MDM2-p53 Inhibition) Cell_Prolif Cell Proliferation Assay (e.g., EdU) HTRF->Cell_Prolif Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase) Cell_Prolif->Apoptosis_Assay Western_Blot Western Blot (Pathway Analysis) Apoptosis_Assay->Western_Blot Xenograft Xenograft Tumor Model Western_Blot->Xenograft PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Xenograft->PD_Analysis Tox_Study Toxicity Studies Xenograft->Tox_Study Lead_Opt Lead Optimization PD_Analysis->Lead_Opt Tox_Study->Lead_Opt Start Compound Synthesis (this compound) Start->HTRF Clinical_Candidate Clinical Candidate Selection Lead_Opt->Clinical_Candidate

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of the MDM2-p53 interaction with demonstrated in vitro and in vivo antitumor activity. Its ability to reactivate the p53 pathway and induce apoptosis in cancer cells makes it a compelling candidate for further development as a targeted cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar MDM2 inhibitors.

Methodological & Application

AM-8735 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for AM-8735

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Under normal physiological conditions, the MDM2 E3 ubiquitin ligase targets the tumor suppressor protein p53 for proteasomal degradation, maintaining low intracellular p53 levels. In many cancers harboring wild-type TP53, MDM2 is overexpressed, leading to excessive p53 suppression and allowing cancer cells to evade apoptosis and proliferate. This compound binds to the p53-binding pocket of MDM2, disrupting the interaction and preventing the degradation of p53.[2][3] This leads to the stabilization and accumulation of p53, which in turn activates downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with functional, wild-type p53.[2][4]

These application notes provide detailed protocols for the in vitro characterization of this compound in relevant cell culture models.

Quantitative Data Summary

The following table summarizes the key in vitro potency metrics for this compound. The data demonstrates high potency and selectivity for p53 wild-type cells.

Assay TypeMetricValueCell Line / ConditionsReference
Biochemical AssayIC₅₀25 nMMDM2/p53 Interaction Assay[1]
Cell Growth InhibitionIC₅₀63 nMp53 wild-type cells[1]
Cell Growth InhibitionIC₅₀>25 µMp53-deficient cells[1]
p53 Target Gene InductionIC₅₀160 nMp21 mRNA induction in HCT116 (p53-wt)[1]

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the autoregulatory feedback loop between MDM2 and p53. The diagram below illustrates this mechanism.

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 Gene p53->p21 Activates Transcription Apoptosis Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis MDM2_p53 MDM2-p53 Complex p53->MDM2_p53 MDM2 MDM2 MDM2->MDM2_p53 Arrest Cell Cycle Arrest p21->Arrest CellDeath Apoptosis Apoptosis->CellDeath Proteasome Proteasome MDM2_p53->Proteasome Ubiquitination & Degradation AM8735 This compound AM8735->MDM2 Inhibits workflow_viability start Start seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) start->seed adhere 2. Incubate 24h (Allow cells to adhere) seed->adhere treat 3. Treat with this compound (Serial dilutions + Vehicle Control) adhere->treat incubate 4. Incubate 72h treat->incubate reagent 5. Add Viability Reagent (e.g., MTT, Resazurin) incubate->reagent incubate_reagent 6. Incubate 1-4h reagent->incubate_reagent read 7. Measure Absorbance/Fluorescence (Plate Reader) incubate_reagent->read analyze 8. Analyze Data (Normalize to control, plot dose-response curve, calculate IC₅₀) read->analyze end End analyze->end

References

Application Notes and Protocols for the Use of AM-8735 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the over-expression of its negative regulator, MDM2.[3][4] By blocking the interaction between MDM2 and p53, this compound is designed to reactivate the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[5][6][7] This mechanism of action makes this compound a promising therapeutic candidate for a variety of solid tumors, including glioblastoma, sarcomas, and breast cancer, that retain wild-type p53.[1][8]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models, offering detailed protocols for model establishment, drug administration, and efficacy assessment. The protocols provided are based on established methodologies for similar MDM2 inhibitors, such as Nutlin-3a and RG7112, and should be adapted and optimized for this compound.

Signaling Pathway of this compound

AM8735_Signaling_Pathway cluster_nucleus Nucleus MDM2 MDM2 p53 p53 MDM2->p53 Inhibits (Ubiquitination & Degradation) p21 p21 p53->p21 Upregulates BAX BAX p53->BAX Upregulates PUMA PUMA p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis AM8735 This compound AM8735->MDM2 Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize typical dosing regimens for MDM2 inhibitors in xenograft studies. These should be used as a starting point for dose-finding studies with this compound.

Table 1: Dosing Regimens for MDM2 Inhibitors in Xenograft Models

CompoundCancer TypeCell LineAdministration RouteDosageDosing ScheduleReference
Nutlin-3aLung CancerA549, H460Intraperitoneal (IP)25 mg/kgEvery other day for 2 weeks[1][9]
RG7112OsteosarcomaSJSA-1Oral (p.o.)50-100 mg/kgDaily[6]
RG7112Ovarian CancerRMG-IOral (p.o.)Not SpecifiedDaily for 21 days[10]
ATSP-7041OsteosarcomaSJSA-1Intravenous (IV)15 mg/kg or 30 mg/kgDaily or every other day for 2 weeks[11]
ATSP-7041Breast CancerMCF-7Intravenous (IV)20-30 mg/kgEvery other day for 23 days[11]

Table 2: Recommended Starting Parameters for this compound Xenograft Studies

ParameterRecommendation
Animal Model Immunocompromised mice (e.g., Nude, NOD/SCID)
Tumor Models Subcutaneous xenografts of human cancer cell lines with wild-type p53 (e.g., SJSA-1 for sarcoma, MCF-7 for breast cancer, U-87 MG for glioblastoma) or patient-derived xenografts (PDX).
Cell Inoculation 1 x 106 to 1 x 107 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel, injected subcutaneously into the flank.
Tumor Growth Monitoring Measure tumor volume with calipers 2-3 times per week.
Treatment Initiation When tumors reach a volume of approximately 100-200 mm³.
This compound Formulation To be determined based on solubility and stability. Common vehicles include DMSO, PBS, or specialized formulations.
Administration Routes to Test Intraperitoneal (IP), Intravenous (IV), Oral Gavage (PO).
Dose Escalation Study Start with a low dose (e.g., 10 mg/kg) and escalate to determine the maximum tolerated dose (MTD).
Efficacy Study Dosing Based on MTD, typically 3-5 dose levels.
Study Duration 2-4 weeks of treatment, followed by a monitoring period.
Endpoint Tumor growth inhibition (TGI), tumor regression, and overall survival.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Analysis A Cancer Cell Culture (p53 wild-type) B Prepare Cell Suspension (1-10 x 10^6 cells/100µL) A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups (Tumor Volume ~100-200 mm³) D->E F This compound Administration (IP, IV, or PO) E->F G Continued Tumor Growth Monitoring F->G H Endpoint Analysis: Tumor Weight, Biomarkers G->H I Data Analysis: TGI, Statistical Significance H->I

Caption: Experimental workflow for this compound xenograft studies.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Models
  • Cell Culture: Culture human cancer cells with wild-type p53 (e.g., SJSA-1, MCF-7, A549) in their recommended growth medium until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Counting and Resuspension: Resuspend the cell pellet in serum-free medium and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.

  • Preparation of Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in a sterile, cold 1:1 mixture of serum-free medium and Matrigel (or other basement membrane extract) to a final concentration of 1-10 x 107 cells/mL. Keep the cell suspension on ice.

  • Animal Inoculation:

    • Anesthetize 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG) using an approved anesthetic protocol.

    • Using a 27-gauge needle and a 1 mL syringe, slowly inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

    • Monitor the animals until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation approximately 5-7 days post-inoculation.

    • Measure the length (l) and width (w) of the tumors 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (w² x l) / 2.[12]

    • Randomize the mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.

Protocol 2: Preparation and Administration of this compound

Note: The following are general guidelines. The specific formulation and vehicle for this compound must be determined based on its physicochemical properties.

  • Reconstitution:

    • If this compound is a powder, reconstitute it in a sterile vehicle such as DMSO to create a stock solution.

    • Further dilute the stock solution in a sterile, injectable vehicle (e.g., PBS, saline, or a solution containing PEG300, Tween 80, and dextrose) to the final desired concentration for injection. The final concentration of DMSO should typically be below 10%.

  • Administration Routes:

    • Intraperitoneal (IP) Injection:

      • Restrain the mouse and tilt it slightly head-down.

      • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

      • Inject the prepared this compound solution (typically 100-200 µL).

    • Oral Gavage (PO):

      • Use a proper-sized, flexible feeding needle.

      • Gently restrain the mouse and insert the gavage needle into the esophagus and down to the stomach.

      • Slowly administer the this compound formulation.

    • Intravenous (IV) Injection:

      • Place the mouse in a restrainer to warm and dilate the lateral tail vein.

      • Using a 27-30 gauge needle, inject the this compound solution slowly into the tail vein.

Protocol 3: Assessment of Anti-Tumor Efficacy
  • Tumor Volume and Body Weight Measurement:

    • Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

  • Endpoint Determination:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • Euthanize the mice according to approved institutional protocols.

  • Tumor Excision and Analysis:

    • At the end of the study, excise the tumors and record their final weight.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for p53, p21, and other downstream targets) or fixed in formalin for immunohistochemical analysis.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound in xenograft models. By leveraging the knowledge gained from similar MDM2 inhibitors, researchers can efficiently design and execute preclinical studies to assess the therapeutic potential of this compound. Careful optimization of dosing, administration route, and choice of tumor model will be critical for obtaining conclusive results and advancing the development of this promising anti-cancer agent.

References

Application Notes and Protocols for AM-8735 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AM-8735, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction, in mouse models. The following protocols are based on available preclinical data and are intended to guide researchers in designing and executing in vivo studies.

Overview of this compound

This compound is a small molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. In preclinical studies, this compound has demonstrated significant antitumor activity in mouse xenograft models of human cancers.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the reactivation of the p53 signaling pathway.

p53_pathway cluster_0 Normal Cellular State (p53 Inactive) cluster_1 This compound Treatment (p53 Active) MDM2 MDM2 p53_inactive p53 MDM2->p53_inactive Binds and inhibits Proteasome Proteasomal Degradation p53_inactive->Proteasome Targeted for degradation AM8735 This compound MDM2_inhibited MDM2 AM8735->MDM2_inhibited Inhibits p53_active p53 (stabilized and active) CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: Mechanism of action of this compound.

Dosage and Administration in Mice

The following tables summarize the available data on the dosage and administration of this compound in mice, primarily from studies using the SJSA-1 osteosarcoma xenograft model.

Table 1: Efficacy Data in SJSA-1 Xenograft Model
ParameterValueReference
Mouse StrainAthymic Nude[1]
Tumor ModelSJSA-1 Osteosarcoma Xenograft[1]
Administration RouteOral Gavage (q.d. for 2 weeks)[1]
Doses Tested5, 25, 50, 100 mg/kg[1]
Effective Dose (ED50) 41 mg/kg [1]
Vehicle/Formulation15% HPβCD, 1% Pluronic F68, pH 8[1]
Table 2: Pharmacokinetic and Toxicological Profile (Qualitative)
ParameterObservationReference
PharmacokineticsRemarkable pharmacokinetic properties[2][3]
ToxicologyNo overt signs of toxicity reported during efficacy studies[4]

Note: Quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, oral bioavailability) and a detailed toxicology profile for this compound in mice are not yet publicly available in the reviewed literature. Researchers should conduct their own pharmacokinetic and toxicology studies to establish these parameters for their specific experimental conditions.

Experimental Protocols

Protocol for SJSA-1 Osteosarcoma Xenograft Model

This protocol outlines the establishment of a subcutaneous SJSA-1 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

xenograft_workflow A 1. Cell Culture: Culture SJSA-1 cells to ~80% confluency. B 2. Cell Preparation: Harvest and resuspend cells in PBS or Matrigel. A->B C 3. Implantation: Subcutaneously inject 1 x 10^6 SJSA-1 cells into the flank of athymic nude mice. B->C D 4. Tumor Growth Monitoring: Measure tumor volume regularly with calipers. C->D E 5. Treatment Initiation: Begin treatment when tumors reach a volume of ~100-200 mm³. D->E F 6. Dosing: Administer this compound (or vehicle) by oral gavage once daily. E->F G 7. Endpoint Analysis: Monitor tumor volume, body weight, and clinical signs. Collect tumors and tissues for analysis at study conclusion. F->G pk_study_workflow A 1. Animal Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous). B 2. Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). A->B C 3. Plasma Preparation: Process blood samples to isolate plasma. B->C D 4. Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS). C->D E 5. Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software. D->E

References

Application Notes and Protocols for AM-8735 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AM-8735, a potent and selective MDM2 inhibitor, in various in vitro assays. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.

Introduction to this compound

This compound is a small molecule inhibitor that disrupts the interaction between MDM2 and p53.[1][2] By blocking this interaction, this compound can stabilize p53, leading to the activation of p53-mediated downstream signaling pathways. This results in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[2] It has demonstrated potent inhibition of the MDM2-p53 interaction with an IC50 of 25 nM.[1]

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible results in in vitro assays. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that this compound exhibits poor solubility in aqueous solutions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)> 10 mMFor preparing high-concentration stock solutions.
EthanolInformation not available
Phosphate-Buffered Saline (PBS)PoorNot recommended for preparing stock solutions.
Cell Culture MediumPoorDirect dissolution is not recommended.

Note: The poor aqueous solubility of this compound is further suggested by its in vivo formulation, which requires solubilizing agents such as 15% HPβCD and 1% Pluronic F68.[1]

Stability of this compound

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) or sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Workflow for Stock Solution Preparation:

G start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO to 10 mM weigh->add_dmso dissolve Dissolve Completely (Vortex/Warm/Sonicate) add_dmso->dissolve aliquot Aliquot into Smaller Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Cell-Based Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative activity of this compound in cancer cell lines with wild-type p53 (e.g., SJSA-1).

Materials:

  • Wild-type p53 cancer cell line (e.g., SJSA-1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., EdU-based assay, MTS, or resazurin)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 16-72 hours).[1]

  • After the incubation period, assess cell proliferation using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of this compound concentration.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for 16-72 hours treat_cells->incubate add_reagent Add Cell Proliferation Reagent incubate->add_reagent measure_signal Measure Absorbance/Fluorescence add_reagent->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.

References

Application Notes and Protocols for p21 mRNA Induction Assay Using AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a potent and selective small molecule inhibitor of the p53-HDM2 protein-protein interaction. The tumor suppressor protein p53 plays a critical role in cell cycle regulation, apoptosis, and DNA repair. Its activity is tightly regulated by the E3 ubiquitin ligase HDM2 (also known as MDM2 in mice), which binds to p53 and targets it for proteasomal degradation. By disrupting the p53-HDM2 interaction, this compound stabilizes p53, leading to its accumulation in the nucleus and the subsequent transcriptional activation of its downstream target genes.

One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor 1, also known as p21 (encoded by the CDKN1A gene).[1][2] p21 is a critical regulator of cell cycle progression, primarily causing cell cycle arrest in the G1 phase by inhibiting cyclin-dependent kinases (CDKs). Therefore, the induction of p21 mRNA is a reliable biomarker for the activation of the p53 pathway by compounds like this compound. This application note provides a detailed protocol for a p21 mRNA induction assay using this compound in a relevant cancer cell line.

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the p53-HDM2 interaction. This leads to the stabilization and activation of p53, which then acts as a transcription factor for the CDKN1A gene, resulting in increased p21 mRNA and protein levels.

p53_p21_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p53_HDM2 p53-HDM2 Complex p53->p53_HDM2 HDM2 HDM2 HDM2->p53_HDM2 p53_active Active p53 p53_HDM2->p53_active Stabilization Proteasome Proteasome p53_HDM2->Proteasome Degradation CDKN1A CDKN1A Gene (p21) p53_active->CDKN1A Binds to promoter p21_mRNA p21 mRNA CDKN1A->p21_mRNA Transcription p21_protein p21 Protein p21_mRNA->p21_protein Translation CDK_complex Cyclin/CDK Complex p21_protein->CDK_complex Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest AM_8735 This compound AM_8735->p53_HDM2 Inhibition

Caption: this compound mediated p21 induction pathway.

Experimental Workflow

The following diagram outlines the major steps in the p21 mRNA induction assay, from cell culture to data analysis.

experimental_workflow arrow arrow start Start cell_culture 1. Cell Culture (e.g., SJSA-1 cells) start->cell_culture treatment 2. Treatment (this compound or Vehicle Control) cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation rna_extraction 4. Total RNA Extraction incubation->rna_extraction rna_quant 5. RNA Quantification and Quality Control rna_extraction->rna_quant cdna_synthesis 6. cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr 7. Quantitative PCR (qPCR with p21 and housekeeping gene primers) cdna_synthesis->qpcr data_analysis 8. Data Analysis (ΔΔCt method) qpcr->data_analysis end End data_analysis->end

Caption: Workflow for p21 mRNA induction assay.

Data Presentation

The following tables present representative data from a p21 mRNA induction assay using this compound in a p53 wild-type cancer cell line (e.g., SJSA-1).

Table 1: Dose-Dependent Induction of p21 mRNA by this compound

This compound Concentration (µM)Fold Induction of p21 mRNA (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.14.5 ± 0.5
0.512.3 ± 1.8
1.025.1 ± 3.2
5.038.7 ± 4.5

Table 2: Time-Course of p21 mRNA Induction by this compound (1 µM)

Time (hours)Fold Induction of p21 mRNA (Mean ± SD)
01.0 ± 0.1
48.2 ± 1.1
818.9 ± 2.5
1628.4 ± 3.9
2425.1 ± 3.2

Experimental Protocols

Materials and Reagents
  • Cell Line: p53 wild-type human cancer cell line (e.g., SJSA-1, osteosarcoma).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Vehicle Control: DMSO.

  • RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).

  • qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific).

  • Primers:

    • Human p21 (CDKN1A) Forward: 5'-GGCAGACCAGCATGACAGATT-3'

    • Human p21 (CDKN1A) Reverse: 5'-GCGGATTAGGGCTTCCTCTT-3'

    • Human GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

    • Human GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

  • Nuclease-free water.

  • Standard cell culture equipment and consumables.

Protocol

1. Cell Seeding and Culture

1.1. Culture SJSA-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. 1.2. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.3. Allow cells to adhere and grow for 24 hours.

2. Treatment with this compound

2.1. Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. 2.2. For the dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO). 2.3. For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 4, 8, 16, 24 hours). 2.4. Gently swirl the plates to ensure even distribution of the compounds. 2.5. Incubate the cells for the desired duration.

3. RNA Extraction

3.1. After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS. 3.2. Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit. 3.3. Proceed with total RNA extraction according to the manufacturer's protocol. 3.4. Elute the RNA in nuclease-free water.

4. RNA Quantification and Quality Control

4.1. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. 4.2. (Optional) Assess RNA integrity using gel electrophoresis or a bioanalyzer.

5. cDNA Synthesis (Reverse Transcription)

5.1. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. 5.2. The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers. 5.3. Incubate the reaction mixture as per the recommended thermal profile.

6. Quantitative PCR (qPCR)

6.1. Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, forward and reverse primers for either p21 or the housekeeping gene (e.g., GAPDH), and nuclease-free water. 6.2. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol:

  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute.
  • Melt curve analysis to ensure product specificity.

7. Data Analysis

7.1. Determine the cycle threshold (Ct) values for p21 and the housekeeping gene in both treated and control samples. 7.2. Calculate the change in Ct (ΔCt) for each sample: ΔCt = Ct(p21) - Ct(GAPDH). 7.3. Calculate the double delta Ct (ΔΔCt) for each treatment group relative to the vehicle control: ΔΔCt = ΔCt(treated) - ΔCt(control). 7.4. The fold change in p21 mRNA expression is calculated as 2-ΔΔCt.

Conclusion

This application note provides a comprehensive guide for performing a p21 mRNA induction assay to evaluate the activity of this compound. The provided protocols and representative data demonstrate a robust and reproducible method for quantifying the on-target activity of p53-HDM2 inhibitors. This assay is a valuable tool in the preclinical development of novel cancer therapeutics that target the p53 pathway.

References

Application Notes and Protocols for Detecting p53 Activation after AM-8735 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Under normal cellular conditions, MDM2 (Mouse double minute 2 homolog) functions as an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, thereby maintaining low intracellular p53 levels. In many cancer types, MDM2 is overexpressed, leading to the suppression of p53's critical tumor-suppressive functions, such as cell cycle arrest, apoptosis, and DNA repair.

This compound is designed to occupy the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This inhibition prevents the degradation of p53, leading to its accumulation and subsequent activation of downstream signaling pathways that can suppress tumor growth. These application notes provide detailed protocols for detecting and quantifying the activation of p53 following treatment with this compound.

Mechanism of Action: this compound Induced p53 Activation

This compound binds to MDM2, which prevents MDM2 from binding to p53. This disruption of the MDM2-p53 complex leads to the stabilization and accumulation of p53 protein. The elevated levels of p53, in its active form, can then translocate to the nucleus, bind to specific DNA response elements, and transcriptionally activate target genes. A key downstream target and a reliable marker of p53 activation is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The induction of p21 expression leads to cell cycle arrest, a hallmark of p53 tumor suppressor activity.

p53_activation_pathway cluster_treatment Treatment cluster_cellular_components Cellular Components cluster_downstream_effects Downstream Effects AM8735 This compound MDM2 MDM2 AM8735->MDM2 inhibits p53_inactive p53 (inactive) MDM2->p53_inactive binds and ubiquitinates p53_active p53 (active) p53_inactive->p53_active accumulation and activation Proteasome Proteasome p53_inactive->Proteasome degradation p21 p21 (CDKN1A) Expression p53_active->p21 transcriptional activation Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound mediated p53 activation pathway.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key in vitro and in vivo activities of this compound, providing a reference for expected experimental outcomes.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValueReference
MDM2 Inhibition-IC₅₀25 nM[1]
Cell Growth InhibitionHCT116 (p53 wild-type)IC₅₀63 nM[1]
Cell Growth Inhibitionp53-deficient cellsIC₅₀>25 µM[1]
p21 mRNA InductionHCT116 (p53 wild-type)IC₅₀160 nM[1]

Table 2: In Vivo Activity of this compound

Assay TypeAnimal ModelParameterValueReference
Antitumor ActivitySJSA-1 osteosarcoma xenograftED₅₀41 mg/kg[1]

Experimental Protocols

The following are detailed protocols for key experiments to detect and quantify p53 activation in response to this compound treatment.

Western Blot for p53 and p21 Stabilization

This protocol allows for the semi-quantitative detection of increased total p53 and p21 protein levels in cells treated with this compound.

western_blot_workflow start Start: Seed Cells treatment Treat with this compound (e.g., 0.1, 1, 10 µM) and controls start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p53, anti-p21, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Band Densitometry detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Western blot experimental workflow.

Materials:

  • Cell Line: A human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1, MCF-7).

  • This compound: Dissolved in an appropriate solvent (e.g., DMSO).

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p53 monoclonal antibody

    • Rabbit anti-p21 monoclonal antibody

    • Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate.

  • Imaging System.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the intensity of p53 and p21 bands to the loading control (β-actin or GAPDH).

Immunofluorescence for p53 Nuclear Translocation

This protocol allows for the visualization and quantification of p53 accumulation and its translocation to the nucleus upon this compound treatment.

Materials:

  • Cell Line: As described for Western blotting.

  • This compound.

  • Glass Coverslips.

  • Fixation Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Solution: 0.25% Triton X-100 in PBS.

  • Blocking Solution: 1% BSA in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibody: Rabbit anti-p53 monoclonal antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Antifade Mounting Medium.

  • Fluorescence Microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound and a vehicle control as described for Western blotting.

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary anti-p53 antibody (diluted in blocking solution) for 1 hour at room temperature.

    • Wash three times with PBST.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking solution) for 1 hour in the dark.

    • Wash three times with PBST.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p53 (green) and nuclear (blue) channels.

    • Quantify the nuclear fluorescence intensity of p53 using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qPCR) for p21 mRNA Induction

This protocol quantifies the transcriptional activation of p53 by measuring the mRNA levels of its downstream target, p21.

Materials:

  • Cell Line: As described previously.

  • This compound.

  • RNA Extraction Kit.

  • cDNA Synthesis Kit.

  • qPCR Master Mix (SYBR Green or TaqMan).

  • Primers for p21 and a reference gene (e.g., GAPDH, ACTB).

  • Real-Time PCR System.

Procedure:

  • Cell Culture and Treatment:

    • Treat cells with this compound and a vehicle control as described above.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions using the qPCR master mix, cDNA, and primers for p21 and the reference gene.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

p53-Responsive Luciferase Reporter Assay

This assay provides a quantitative measure of p53 transcriptional activity.

luciferase_assay_workflow start Start: Co-transfect Cells treatment Treat with this compound and controls start->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Firefly and Renilla Luciferase Activity lysis->luciferase_assay analysis Data Analysis: Normalize and Calculate Fold Induction luciferase_assay->analysis end End: Quantified p53 Transcriptional Activity analysis->end

References

Application Notes and Protocols: Investigating the Synergy of AM-8735 with Chemotherapy Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific preclinical or clinical data on the combination of AM-8735 with other chemotherapy agents is not publicly available. This compound is identified as a small molecule inhibitor of the p53-MDM2 protein-protein interaction. This document provides a generalized framework and protocols based on preclinical studies of other well-characterized MDM2 inhibitors, such as Nutlin-3 and Idasanutlin (RG7388), in combination with conventional chemotherapy. These examples are intended to serve as a guide for researchers investigating the potential of this compound in combination therapies.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including DNA damage, which can lead to cell cycle arrest, senescence, or apoptosis.[1] In many cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[1] Small molecule inhibitors that disrupt the p53-MDM2 interaction, such as this compound, are a promising therapeutic strategy to reactivate p53 and induce tumor cell death.

Combining MDM2 inhibitors with conventional DNA-damaging chemotherapy agents represents a rational approach to enhance anti-tumor efficacy. Chemotherapy induces DNA damage, which in turn activates p53. By simultaneously inhibiting MDM2, the p53-mediated apoptotic response to chemotherapy-induced DNA damage can be potentiated, potentially leading to synergistic tumor cell killing and overcoming mechanisms of drug resistance.[2][3] Preclinical studies with MDM2 inhibitors like Nutlin-3 have demonstrated synergistic effects when combined with agents such as cisplatin in various cancer types, including ovarian and non-small cell lung cancer.[4][5]

These application notes provide an overview of the preclinical rationale, methodologies, and expected outcomes for evaluating the combination of an MDM2 inhibitor, exemplified by analogues of this compound, with standard chemotherapy.

Data Presentation: Efficacy of MDM2 Inhibitors in Combination with Chemotherapy

The following tables summarize representative quantitative data from preclinical studies on the combination of MDM2 inhibitors with chemotherapy agents. This data illustrates the potential synergistic effects on cancer cell lines.

Table 1: In Vitro Cytotoxicity of Nutlin-3 in Combination with Cisplatin in Ovarian Cancer Cell Lines

Cell Line (p53 Status)TreatmentIC50 (µM)Combination Index (CI)*
A2780 (Wild-Type)Nutlin-35.8 ± 0.5-
Cisplatin2.1 ± 0.3-
Nutlin-3 + Cisplatin-< 1 (Synergistic)
IGROV-1 (Wild-Type)Nutlin-37.2 ± 0.6-
Cisplatin3.5 ± 0.4-
Nutlin-3 + Cisplatin-< 1 (Synergistic)

*Combination Index (CI) values are derived from median-effect analysis, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Specific CI values were not provided in the abstract but were reported as synergistic.[4][6]

Table 2: Apoptosis and Cell Cycle Arrest with Nutlin-3 and Cisplatin in Non-Small Cell Lung Cancer (A549, p53 Wild-Type)

Treatment% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Control~5%~15%
Cisplatin (2 µM)~15%~30%
Nutlin-3 (10 µM)~10%~20%
Cisplatin (2 µM) followed by Nutlin-3 (10 µM)~45% ~50%

Data are estimations based on graphical representations and descriptions in the cited literature, which reported strong synergism with sequential treatment.[5][7]

Table 3: In Vivo Tumor Growth Inhibition with Idasanutlin (RG7775) and Temozolomide in Neuroblastoma Xenograft Models

Xenograft Model (p53 Status)TreatmentTumor Growth Inhibition (%)Increased Lifespan (%)
SHSY5Y-Luc (Wild-Type)IdasanutlinSignificantSignificant
TemozolomideModerateModerate
Idasanutlin + TemozolomideGreater than single agents Greater than single agents
NB1691-Luc (Wild-Type)IdasanutlinSignificantSignificant
TemozolomideModerateModerate
Idasanutlin + TemozolomideGreater than single agents Greater than single agents

The study reported that the combination led to greater tumor growth inhibition and increased survival compared to vehicle control or single agents.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and a chemotherapy agent.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell lines (p53 wild-type and, as a control, p53 mutant or null)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapy agent (e.g., Cisplatin, dissolved in a suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, CellTiter-Glo)

  • Plate reader

  • Combination index analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapy agent. For combination studies, prepare dilutions at a constant ratio based on the IC50 values of the individual drugs.

  • Treatment: Treat the cells with single agents or the combination at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each agent.

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[4]

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and a chemotherapy agent, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapy agent

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described in Protocol 1.

  • Cell Harvesting: After the treatment period (e.g., 24-48 hours), harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound and a chemotherapy agent, alone and in combination, on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapy agent

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]

Visualizations

Signaling Pathway

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome Chemotherapy Chemotherapy (e.g., Cisplatin) p53 p53 Chemotherapy->p53 activates (via DNA damage) MDM2 MDM2 p53->MDM2 promotes transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits & -degrades AM8735 This compound (MDM2 Inhibitor) AM8735->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and points of intervention.

Experimental Workflow

Experimental_Workflow start Start: Select p53 WT Cancer Cell Lines ic50 Determine IC50 for this compound and Chemotherapy Agent Individually start->ic50 combo_design Design Combination Study (e.g., constant ratio) ic50->combo_design viability Cell Viability Assay (MTT) - Single Agents & Combination combo_design->viability synergy Synergy Analysis (e.g., Chou-Talalay Method) viability->synergy mechanism Mechanistic Studies (at synergistic concentrations) synergy->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western Western Blot for Pathway Markers (p53, p21, cleaved PARP) mechanism->western end Conclusion on Synergy and Mechanism apoptosis->end cell_cycle->end western->end

Caption: Experimental workflow for evaluating synergy.

References

Measuring the Binding Affinity of AM-8735 to hDM2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for quantifying the binding affinity of AM-8735, a potent small molecule inhibitor, to the human double minute 2 (hDM2) protein. The interaction between hDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy, and accurately measuring the binding affinity of inhibitors like this compound is essential for drug development and optimization.

The following sections present a summary of quantitative data, detailed protocols for three common biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP)—and visual diagrams to illustrate the experimental workflows and the targeted signaling pathway.

Quantitative Data Summary

The binding affinity of this compound and other molecules to hDM2 can be expressed using several key parameters, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

Compound/MoleculeAssay TypeParameterValueReference
This compound Biochemical AssayIC5025 nM[1]
p53 N-terminal peptideIsothermal Titration Calorimetry (ITC)Kd130 ± 30 nM[2]
Full-length p53Isothermal Titration Calorimetry (ITC)Kd340 ± 10 nM[2]
Small Molecule InhibitorIsothermal Titration Calorimetry (ITC)Kd~2 µM[3]
Novel Small Molecules (M1, M2, M3)Isothermal Titration Calorimetry (ITC)Kd2.85 µM, 2.08 µM, 16.6 µM[4]

p53-hDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by hDM2, which acts as a negative regulator by binding to p53 and targeting it for degradation. Small molecule inhibitors like this compound are designed to disrupt this interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.

p53_hDM2_pathway cluster_inhibition Therapeutic Intervention cluster_cellular_processes Cellular Processes This compound This compound hDM2 hDM2 This compound->hDM2 Inhibits Binding p53 p53 p53_hDM2 p53-hDM2 Complex p53->p53_hDM2 Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->Tumor_Suppression hDM2->p53_hDM2 Degradation p53 Degradation p53_hDM2->Degradation

Caption: p53-hDM2 interaction and inhibition by this compound.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity (Kd) of the this compound and hDM2 interaction.

Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify hDM2 Protein Immobilization Immobilize hDM2 on Sensor Chip Protein_Prep->Immobilization Ligand_Prep Prepare this compound Solutions Injection Inject this compound at Various Concentrations Ligand_Prep->Injection Buffer_Prep Prepare Running Buffer Buffer_Prep->Immobilization Buffer_Prep->Injection Immobilization->Injection Detection Measure SPR Signal Change Injection->Detection Sensorgram Generate Sensorgrams Detection->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, and Kd Fitting->Kinetics

Caption: Workflow for SPR analysis of this compound and hDM2.

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the N-terminal domain of hDM2 (e.g., residues 1-125).[2]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in running buffer. The concentration range should span at least 10-fold below and above the expected Kd.[5]

  • Immobilization of hDM2:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize hDM2 to the surface via amine coupling. Aim for a low immobilization level to minimize mass transport effects.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Measurement:

    • Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to match the ligand solution).

    • Inject the different concentrations of this compound over the immobilized hDM2 surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a low pH solution (e.g., glycine-HCl).[6][7]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5][8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).

Workflow:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Prepare hDM2 in ITC Buffer Degas Degas Solutions Protein_Prep->Degas Ligand_Prep Prepare this compound in ITC Buffer Ligand_Prep->Degas Load_Protein Load hDM2 into Sample Cell Degas->Load_Protein Load_Ligand Load this compound into Syringe Degas->Load_Ligand Titration Perform Serial Injections Load_Protein->Titration Load_Ligand->Titration Thermogram Generate Titration Thermogram Titration->Thermogram Integration Integrate Peak Areas Thermogram->Integration Fitting Fit to Binding Isotherm Integration->Fitting Thermo_Params Determine Kd, n, ΔH Fitting->Thermo_Params

Caption: Workflow for ITC analysis of this compound and hDM2.

Protocol:

  • Sample Preparation:

    • Dialyze purified hDM2 protein into the ITC buffer (e.g., 50 mM sodium phosphate pH 6.8, 150 mM NaCl, 1 mM TCEP).[4]

    • Dissolve this compound in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.[4]

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the hDM2 solution (e.g., 25 µM) into the sample cell of the calorimeter.[2]

    • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of this compound into the hDM2 solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to hDM2.

    • Fit the resulting binding isotherm to a suitable model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[4][9]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the polarization of fluorescent light. It is well-suited for high-throughput screening and for determining binding affinities in a competitive format.

Workflow:

FP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Prepare hDM2 Solution Mix_Reagents Mix hDM2, Tracer, and this compound Protein_Prep->Mix_Reagents Tracer_Prep Prepare Fluorescently Labeled p53 Peptide Tracer_Prep->Mix_Reagents Competitor_Prep Prepare this compound Dilution Series Competitor_Prep->Mix_Reagents Incubate Incubate to Reach Equilibrium Mix_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. This compound Concentration Measure_FP->Plot_Data Fit_Curve Fit to a Competition Binding Model Plot_Data->Fit_Curve Determine_IC50_Ki Determine IC50 and calculate Ki Fit_Curve->Determine_IC50_Ki

References

Application Notes and Protocols for Studying p53 Signaling Pathways with AM-8735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its activity is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2. AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound blocks its interaction with p53, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide detailed protocols for utilizing this compound to study the p53 signaling pathway.

Mechanism of Action of this compound

This compound directly targets the p53-binding pocket of MDM2, preventing MDM2 from binding to and ubiquitinating p53. This disruption of the negative feedback loop leads to the accumulation of p53 protein in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of its target genes, such as CDKN1A (encoding p21) and pro-apoptotic proteins like PUMA and BAX, ultimately leading to cell cycle arrest or apoptosis.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Transcriptionally Activates Apoptosis Apoptosis p53->Apoptosis Transcriptionally Activates Pro-Apoptotic Genes Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation AM8735 This compound AM8735->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Figure 1: Mechanism of action of this compound in the p53 signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

ParameterValueCell Line/SystemReference
MDM2 Inhibition (IC₅₀)25 nMBiochemical Assay
Growth Inhibition (IC₅₀)63 nMHCT116 (p53 wt)
Growth Inhibition (IC₅₀)>25 µMp53-deficient cells
p21 mRNA Induction (IC₅₀)160 nMHCT116 (p53 wt)

Table 1: In Vitro Activity of this compound

ParameterValueModel SystemReference
Antitumor Activity (ED₅₀)41 mg/kgSJSA-1 Osteosarcoma Xenograft

Table 2: In Vivo Activity of this compound

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on the p53 signaling pathway.

Western Blot Analysis of p53 and p21 Accumulation

This protocol details the detection of p53 and its downstream target p21 by Western blot following treatment with this compound.

start Start: Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p53, anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Workflow for Western blot analysis of p53 and p21.

Materials:

  • p53 wild-type cancer cell line (e.g., HCT116, SJSA-1)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 8-24 hours. A vehicle control (DMSO) should be included.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction

This protocol is used to demonstrate that this compound disrupts the interaction between MDM2 and p53.

Materials:

  • p53 wild-type cancer cell line

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Anti-p53 or anti-MDM2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • Primary antibodies: anti-p53 and anti-MDM2 for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound (e.g., 500 nM) and a vehicle control for 4-8 hours.

    • Lyse cells in Co-IP lysis buffer.

    • Quantify protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate 500-1000 µg of protein lysate with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads three to five times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluates by Western blotting using antibodies against p53 and MDM2.

Expected Outcome: In the vehicle-treated sample, immunoprecipitating MDM2 will co-precipitate p53. In the this compound-treated sample, the amount of co-precipitated p53 will be significantly reduced, demonstrating the disruption of the MDM2-p53 interaction.

p53-Dependent Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of p53 in response to this compound treatment.

start Start: Cell Culture transfection Co-transfect with p53-responsive reporter and control plasmids start->transfection treatment Treat cells with This compound transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Firefly and Renilla Luciferase Activity lysis->luciferase_assay analysis Normalize and Analyze Data luciferase_assay->analysis

Figure 3: Workflow for p53 luciferase reporter assay.

Materials:

  • p53-null cell line (e.g., H1299) or a p53 wild-type line

  • p53-responsive firefly luciferase reporter plasmid (e.g., pG13-Luc)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect cells with the p53-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 16-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control.

Conclusion

This compound is a valuable tool for investigating the p53 signaling pathway. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this compound and confirming its mechanism of action as an MDM2-p53 interaction inhibitor. These experiments will enable researchers to explore the therapeutic potential of p53 reactivation in various cancer models.

Application of AM-8735 in Osteosarcoma: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is an innovative chimeric molecule that integrates the metabolic modulator dichloroacetate (DCA) with the MDM2 inhibitor Nutlin-3a. This dual-pronged approach is designed to concurrently reinstate normal mitochondrial metabolism and reactivate the p53 tumor suppressor pathway, offering a promising therapeutic strategy for cancers such as osteosarcoma. This document provides comprehensive application notes, quantitative data on its constituent components, and detailed experimental protocols to guide preclinical research into the efficacy of this compound in osteosarcoma.

Mechanism of Action

This compound's therapeutic potential stems from its ability to simultaneously target two critical pathways in cancer cell survival and proliferation:

  • Metabolic Reprogramming via Dichloroacetate (DCA): The DCA component of this compound inhibits pyruvate dehydrogenase kinase (PDK). This action relieves the inhibition on the pyruvate dehydrogenase complex (PDC), thereby redirecting glucose metabolism from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation within the mitochondria. This metabolic shift can induce apoptosis in cancer cells.

  • Activation of the p53 Pathway via Nutlin-3a: The Nutlin-3a moiety is a potent inhibitor of the interaction between MDM2 and the p53 tumor suppressor protein. By binding to MDM2, Nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 allows it to transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the dual signaling pathway of this compound and the workflows for key experimental protocols.

AM8735_Signaling_Pathway cluster_0 Mitochondrial Metabolism cluster_1 p53 Pathway Pyruvate Pyruvate PDC PDC Pyruvate->PDC AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis_Metabolic Apoptosis TCA_Cycle->Apoptosis_Metabolic PDK PDK PDK->PDC PDC->AcetylCoA p53 p53 p21 p21 p53->p21 BAX BAX p53->BAX MDM2 MDM2 MDM2->p53 Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_p53 Apoptosis BAX->Apoptosis_p53 AM8735 This compound DCA_node DCA AM8735->DCA_node Nutlin3a_node Nutlin-3a AM8735->Nutlin3a_node DCA_node->PDK Inhibition Nutlin3a_node->MDM2 Inhibition

Caption: Dual mechanism of this compound in cancer cells.

Quantitative Data

While specific efficacy data for the combined this compound molecule in osteosarcoma is not yet available in the public domain, the following tables provide a summary of the reported in vitro activities of its individual components, DCA and Nutlin-3a, in sarcoma cell lines.

Table 1: In Vitro Efficacy of Dichloroacetate (DCA) in Sarcoma Cell Lines

Cell LineCancer TypeAssayConcentration (48h)Effect on Cell Viability
K7M2Mouse OsteosarcomaNeutral Red Uptake5 mM~30-40% reduction[1]
S180Mouse FibrosarcomaNeutral Red Uptake5 mM~30-40% reduction[1]
HT1080-luc2Human FibrosarcomaNeutral Red Uptake5 mM~10% reduction[1]

Table 2: In Vitro Efficacy of Nutlin-3a in Sarcoma Cell Lines

Cell LineCancer Typep53 StatusMDM2 StatusIC50 (nM)
U2OSHuman OsteosarcomaWild-typeWild-typeLess sensitive than MDM2 amplified lines[2]
OSACanine OsteosarcomaWild-typeAmplifiedSensitive (Dose-dependent inhibition)[2]
T778LiposarcomaWild-typeAmplifiedSensitive (Dose-dependent inhibition)[2]
RMS13RhabdomyosarcomaMutant-Insensitive[2]
SaOS-2Human OsteosarcomaMutant-Insensitive[2]

Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of this compound in osteosarcoma.

Cell Viability Assessment (MTT Assay)

This protocol can be used to determine the cytotoxic effects of this compound on osteosarcoma cell lines. It is recommended to use both a p53 wild-type line (e.g., U2OS) and a p53-null line (e.g., Saos-2) to assess p53-dependent activity.

Materials:

  • Osteosarcoma cell lines (e.g., U2OS, Saos-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Seed osteosarcoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.01 µM to 100 µM. A vehicle control (DMSO at the highest concentration used for the drug) must be included.

  • Aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.

  • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Osteosarcoma Cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of p53 Pathway Activation

This protocol is to confirm the activation of the p53 pathway by detecting the protein levels of p53 and its downstream target, MDM2, following treatment with this compound.

Materials:

  • U2OS osteosarcoma cells (or other p53 wild-type osteosarcoma cell line)

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies: anti-p53, anti-MDM2, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Gel imaging system

Procedure:

  • Plate U2OS cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with this compound at concentrations around the previously determined IC50 for 24 hours. Include a vehicle-treated control.

  • Wash the cells twice with ice-cold PBS and then lyse the cells on ice using RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against p53, MDM2, and β-actin overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washes with TBST, detect the protein bands using an ECL substrate and capture the signal with an imaging system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p53, MDM2) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western blot workflow for p53 pathway analysis.

In Vivo Osteosarcoma Xenograft Model

This protocol describes the establishment of a subcutaneous osteosarcoma xenograft model in mice to assess the in vivo antitumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)

  • U2OS osteosarcoma cells

  • Matrigel (optional, to enhance tumor take rate)

  • Sterile PBS

  • This compound formulated for in vivo administration

  • Vehicle control

  • Digital calipers

Procedure:

  • Harvest U2OS cells during their exponential growth phase and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups based on a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor length and width with digital calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.

Disclaimer: These protocols are provided as a general guide. Researchers should optimize the protocols based on their specific experimental setup and cell lines. All animal studies must be performed in compliance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AM-8735 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of the hypothetical small molecule inhibitor, AM-8735, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a novel, potent, and selective small molecule inhibitor being investigated for its therapeutic potential. As with many small molecule inhibitors, it is inherently hydrophobic, which can lead to challenges with solubility in aqueous solutions like cell culture media.

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of small molecules like this compound in cell culture media is often multifactorial. Key contributing factors include:

  • High Final Concentration: Exceeding the solubility limit of this compound in the specific media formulation is a primary cause of precipitation.

  • Improper Stock Solution Preparation: The choice of solvent for the initial stock solution and the concentration can significantly impact its stability upon dilution into aqueous media.

  • Temperature Shifts: Introducing a cold, concentrated stock solution into warmer media can cause a "temperature shock," leading to the compound falling out of solution.[1]

  • pH Instability: Although less common for many inhibitors, significant shifts in the pH of the culture medium can affect the charge and solubility of a compound.[1]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other supplements can reduce the solubility of the compound.[2]

  • Evaporation: Water loss from the culture media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest in several ways:

  • Visible particles: Small, crystalline, or amorphous particles may be seen floating in the media or settled at the bottom of the culture vessel.

  • Cloudiness or Turbidity: The media may appear hazy or cloudy compared to the vehicle control.

  • Film Formation: A thin film may be observed on the surface of the media or at the bottom of the culture plate.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Step 1: Characterize the Precipitation

Before making changes to your protocol, it is crucial to confirm that you are observing precipitation of this compound.

Experimental Protocol: Visual and Microscopic Inspection

  • Prepare Media with this compound: Prepare a flask or well of your standard cell culture medium containing the desired final concentration of this compound. Include a vehicle control (medium with the same amount of solvent used for the this compound stock).

  • Incubate: Place the prepared media in the cell culture incubator under standard conditions (e.g., 37°C, 5% CO₂).

  • Visual Inspection: At regular intervals (e.g., 1, 4, and 24 hours), visually inspect the media for any signs of precipitation as described in Q3 of the FAQ.

  • Microscopic Examination: Place a small aliquot of the medium onto a microscope slide and observe under a light microscope. Look for crystalline structures or amorphous aggregates that are not present in the vehicle control.

Step 2: Optimize Stock Solution and Dilution Strategy

The preparation and handling of the stock solution are critical to preventing precipitation.

Experimental Protocol: Stock Solution Optimization

  • Solvent Selection: While DMSO is a common solvent for hydrophobic compounds, consider alternative solvents if precipitation persists. Test the solubility of this compound in other organic solvents like ethanol or DMF.

  • Stock Concentration: Prepare a fresh, lower-concentration stock solution (e.g., 1 mM instead of 10 mM).

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warming: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. Also, allow the stock solution to reach room temperature before use.

Step 3: Determine the Empirical Solubility Limit

It is essential to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Experimental Protocol: Solubility Limit Determination

  • Prepare a Dilution Series: Create a series of this compound concentrations in your cell culture medium, starting from a concentration below where you observe precipitation to well above it. Include a vehicle control.

  • Incubate and Observe: Incubate the dilution series under your standard experimental conditions for a relevant period (e.g., 24 hours).

  • Assess Precipitation: Evaluate each concentration for precipitation using the methods described in Step 1.

  • Turbidity Measurement (Optional): To quantify precipitation, measure the optical density (OD) of each sample at 600 nm using a spectrophotometer. An increase in OD compared to the vehicle control indicates turbidity due to precipitation.[1]

  • Identify Solubility Limit: The highest concentration of this compound that shows no evidence of precipitation is considered the empirical solubility limit in your specific medium under your experimental conditions.[1]

Concentration of this compoundVisual Precipitation (24h)Microscopic Precipitates (24h)OD600 Measurement (24h)
Vehicle Control (DMSO)NoNo0.05
1 µMNoNo0.06
5 µMNoNo0.08
10 µMSlight CloudinessYes0.25
20 µMObvious PrecipitateYes0.60
50 µMHeavy PrecipitateYes1.20

Table 1: Example data for determining the empirical solubility limit of this compound in DMEM with 10% FBS.

Step 4: Evaluate the Impact of Media Components

If precipitation continues at your desired working concentration, investigate the role of specific media components.

Experimental Protocol: Media Component Analysis

  • Serum Concentration: If using a serum-containing medium, test the solubility of this compound in media with varying concentrations of serum (e.g., 10%, 5%, 2%, and serum-free).

  • Component Omission: If you suspect a particular supplement (e.g., a specific salt or growth factor) is causing precipitation, prepare media without that component and re-test the solubility. This systematic omission can help identify the problematic ingredient.[2]

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: Characterization cluster_step2 Step 2: Stock & Dilution cluster_step3 Step 3: Solubility Limit cluster_step4 Step 4: Media Components cluster_end Resolution start Precipitation Observed with this compound confirm_precip Confirm True Precipitation (Visual & Microscopic Inspection) start->confirm_precip is_precip Is it Precipitation? confirm_precip->is_precip optimize_stock Optimize Stock Solution (Solvent, Concentration) is_precip->optimize_stock Yes resolved Issue Resolved is_precip->resolved No (e.g., contamination) optimize_dilution Optimize Dilution Method (Serial Dilution, Pre-warming) optimize_stock->optimize_dilution determine_solubility Determine Empirical Solubility Limit optimize_dilution->determine_solubility is_soluble Soluble at Working Conc.? determine_solubility->is_soluble test_media Test Media Components (Serum, Supplements) is_soluble->test_media No is_soluble->resolved Yes unresolved Contact Technical Support test_media->unresolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing AM-8735 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AM-8735 for in vitro cytotoxicity assays. Given that this compound is a novel inhibitor of the p53-hDM2 protein-protein interaction, this guide offers a general framework for determining the optimal experimental conditions for new chemical entities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound with limited public data, it is recommended to start with a wide concentration range to establish a dose-response curve. A common approach is to perform a serial dilution over several orders of magnitude, for instance, from 1 nM to 100 µM.[2][3] This broad range will help identify the concentrations at which this compound exhibits cytotoxic effects.

Q2: Which cell lines are appropriate for testing this compound's cytotoxicity?

A2: this compound targets the p53-hDM2 interaction.[1] Therefore, cell lines with wild-type p53 and varying levels of hDM2 expression would be ideal models. It is crucial to select a cell line that is relevant to the research question and to ensure the target is expressed at measurable levels.[4]

Q3: What are the essential controls to include in a cytotoxicity assay with this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.[4]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to differentiate the effect of the compound from any potential toxicity of the solvent.[5] The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[2]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.[6]

  • Medium-Only Control: Wells containing only culture medium to measure the background absorbance or fluorescence.[7]

Q4: How do I determine the IC50 value for this compound?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. To determine the IC50 value, you will need to perform a dose-response experiment and then:

  • Normalize your raw data to the untreated control (100% viability).[4]

  • Plot the normalized cell viability (%) against the logarithm of the this compound concentration.[8]

  • Fit a sigmoidal dose-response curve to your data using a non-linear regression analysis.[4]

  • The IC50 value is the concentration on the x-axis that corresponds to 50% viability on the y-axis of the fitted curve.[2] Software such as GraphPad Prism or even Microsoft Excel with add-ins can be used for this analysis.[8][9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of this compound concentrations by serial dilution. A common starting point is a 10-fold dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[5]

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Controls: In separate wells, prepare a "maximum LDH release" control by adding the lysis solution provided in the kit to untreated cells.[7]

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[3]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

Data Presentation: Determining Optimal this compound Concentration

To determine the optimal concentration of this compound, a dose-response experiment should be performed. The following tables present hypothetical data for such an experiment.

Table 1: Range-Finding Experiment for this compound

This compound Concentration (µM)Average Cell Viability (%)Standard Deviation
1005.21.1
1025.83.5
178.95.2
0.195.12.8
0.0198.71.9
0 (Vehicle Control)1002.3

Based on this initial screen, the IC50 is likely between 1 µM and 10 µM. A more focused dose-response experiment is warranted.

Table 2: Definitive Dose-Response Experiment for this compound

This compound Concentration (µM)Log(Concentration)Average Cell Viability (%)Standard Deviation
201.3010.11.5
101.0024.52.9
50.7048.94.1
2.50.4070.33.8
1.250.1085.62.5
0.625-0.2094.21.9
0 (Vehicle Control)-1002.1

From this data, a more precise IC50 can be calculated using non-linear regression analysis. The calculated IC50 value from this hypothetical data is approximately 5 µM .

Visualizations

p53_hDM2_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates hDM2 hDM2 p53->hDM2 induces transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair hDM2->p53 promotes degradation AM8735 This compound AM8735->hDM2 inhibits interaction with p53

Caption: p53-hDM2 signaling pathway and the inhibitory action of this compound.

cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with this compound and controls prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add cytotoxicity assay reagent (e.g., MTT or LDH) incubate->add_reagent measure_signal Measure absorbance/fluorescence add_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_guide issue Problem Encountered high_background High Background Signal issue->high_background low_signal Low or No Signal issue->low_signal high_variability High Variability Between Replicates issue->high_variability sol_bg_1 Check for contamination high_background->sol_bg_1 sol_bg_2 Ensure proper washing steps high_background->sol_bg_2 sol_bg_3 Optimize blocking step high_background->sol_bg_3 sol_ls_1 Check cell health and density low_signal->sol_ls_1 sol_ls_2 Verify reagent activity low_signal->sol_ls_2 sol_ls_3 Increase incubation time low_signal->sol_ls_3 sol_hv_1 Improve pipetting technique high_variability->sol_hv_1 sol_hv_2 Ensure even cell distribution high_variability->sol_hv_2 sol_hv_3 Check for edge effects high_variability->sol_hv_3

Caption: Troubleshooting guide for common cytotoxicity assay issues.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Background Signal Contamination of reagents or cultures.Always use sterile techniques and fresh reagents.[11]
Insufficient washing between steps.Increase the number and rigor of washing steps.[12]
Non-specific binding of antibodies (in ELISA-based assays).Optimize the blocking buffer and incubation time.[12]
Low or No Signal Cells are not viable or are at too low a density.Ensure cells are healthy and seeded at an optimal density.[4]
Reagent is expired or was improperly stored.Check the expiration date and storage conditions of all reagents.
Insufficient incubation time.Optimize the incubation time for both the compound and the detection reagent.[3]
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and practice consistent pipetting techniques.[4]
Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.[2]
Unexpected Bell-Shaped Dose-Response Curve Off-target effects at high concentrations.Investigate potential off-target effects of this compound.[2]
Compound precipitation at high concentrations.Visually inspect for precipitation and test a narrower concentration range.[2]

References

Technical Support Center: Overcoming AM-8735 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the dual-target inhibitor AM-8735 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a chimeric small molecule inhibitor designed with a dual mechanism of action. It is composed of a Nutlin-3a moiety and a dichloroacetate (DCA) moiety. The Nutlin-3a component competitively binds to the p53-binding pocket of MDM2, preventing the degradation of the p53 tumor suppressor protein. This leads to the accumulation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53. The DCA component inhibits pyruvate dehydrogenase kinase (PDK), which is often overexpressed in cancer cells and contributes to the Warburg effect. By inhibiting PDK, DCA helps to shift cancer cell metabolism from glycolysis back to oxidative phosphorylation, a state that is less conducive to tumor growth.

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

Resistance to MDM2 inhibitors like the Nutlin-3a component of this compound can arise through several mechanisms. The most common is the acquisition of mutations in the TP53 gene, rendering the p53 protein non-functional.[1][2][3] Other potential mechanisms include:

  • Upregulation of MDM2: Increased expression of the drug's target can lead to resistance.

  • Modulation of p53 downstream effectors: Alterations in the expression of pro-apoptotic and anti-apoptotic proteins in the p53 pathway can affect sensitivity.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell.[4]

  • Activation of alternative survival pathways: Upregulation of parallel signaling pathways that promote cell survival can compensate for the effects of p53 activation.

Q3: How can I confirm that my resistant cell line has acquired a TP53 mutation?

The most direct method is to perform Sanger sequencing or next-generation sequencing (NGS) of the TP53 gene in both your parental (sensitive) and resistant cell lines. A comparison of the sequences will reveal any acquired mutations in the resistant cells.

Q4: Are there any known combination therapies that can overcome this compound resistance?

While specific combination therapies for this compound are not yet extensively documented, strategies to overcome resistance to MDM2 inhibitors in general can be applied. Combination with conventional chemotherapeutic agents, targeted therapies, or immunotherapy has shown promise.[5][6][7] For instance, combining MDM2 inhibitors with drugs that target other points in the apoptotic pathway (e.g., Bcl-2 inhibitors) or that induce DNA damage can be effective.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Steps
Acquisition of TP53 mutation 1. Sequence TP53 Gene: Perform Sanger or NGS sequencing of the TP53 gene in both parental and resistant cell lines to identify any mutations. 2. Assess p53 Function: Treat cells with a DNA damaging agent (e.g., doxorubicin) and assess the induction of p53 and its target gene, p21, by Western blot. A lack of induction in the resistant line suggests a non-functional p53 pathway.
Upregulation of MDM2 1. Quantify MDM2 Expression: Compare MDM2 protein levels in sensitive and resistant cells using Western blot or quantitative mass spectrometry. 2. Gene Expression Analysis: Use qRT-PCR to measure MDM2 mRNA levels.
Increased Drug Efflux 1. ABC Transporter Expression: Assess the expression of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2/BCRP) by Western blot or qRT-PCR. 2. Efflux Pump Inhibition: Co-treat resistant cells with this compound and a known inhibitor of the overexpressed ABC transporter (e.g., verapamil for MDR1, Ko143 for BCRP) and assess for restoration of sensitivity using a cell viability assay.
Activation of Pro-Survival Signaling 1. Pathway Analysis: Use phosphoprotein arrays or Western blotting to compare the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) between sensitive and resistant cells. 2. Combination Treatment: If a specific survival pathway is upregulated, test the combination of this compound with an inhibitor of that pathway.
Issue 2: Intrinsic Resistance to this compound in a New Cancer Cell Line
Possible Cause Troubleshooting Steps
Pre-existing TP53 Mutation 1. Check TP53 Status: Determine the TP53 mutational status of the cell line from publicly available databases (e.g., COSMIC, DepMap) or by sequencing. This compound is generally effective only in TP53 wild-type cells.
High Basal Levels of Anti-Apoptotic Proteins 1. Protein Expression Analysis: Profile the expression of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) by Western blot. High levels of anti-apoptotic members can confer resistance. 2. Combination with Bcl-2 Inhibitors: Test the synergistic effect of this compound with a Bcl-2 inhibitor like venetoclax.
Low Expression of Pro-Apoptotic Effectors 1. Assess Pro-Apoptotic Protein Levels: Measure the basal expression of key pro-apoptotic proteins such as Bax and Bak. Low levels may limit the apoptotic response.

Quantitative Data Summary

The following tables present representative data from hypothetical experiments designed to investigate this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineTP53 StatusThis compound IC50 (µM)
Parental (Sensitive)Wild-Type0.5
Resistant Clone 1p.R248Q mutation> 50
Resistant Clone 2Wild-Type8.2

Table 2: Relative Expression of Key Proteins in Sensitive vs. Resistant Cells

ProteinResistant Clone 1 (Fold Change vs. Parental)Resistant Clone 2 (Fold Change vs. Parental)
p53 (mutant)1.2N/A
p53 (wild-type)0.11.1
MDM20.94.5
ABCG2/BCRP1.16.2
p-Akt (S473)1.33.8

Detailed Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Protein Expression
  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

Signaling Pathways and Resistance Mechanisms

AM8735_Pathway cluster_AM8735 This compound Action cluster_Resistance Resistance Mechanisms This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits Warburg Effect Warburg Effect This compound->Warburg Effect Inhibits Drug Efflux Drug Efflux This compound->Drug Efflux p53 p53 MDM2->p53 Degrades MDM2 Upregulation MDM2 Upregulation MDM2->MDM2 Upregulation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis TP53 Mutation TP53 Mutation p53->TP53 Mutation Survival Pathways Survival Pathways Apoptosis->Survival Pathways Resistance_Workflow Start Start Sensitive Cell Line Sensitive Cell Line Start->Sensitive Cell Line Develop Resistant Line Develop Resistant Line Sensitive Cell Line->Develop Resistant Line Chronic this compound Exposure Characterize Resistance Characterize Resistance Develop Resistant Line->Characterize Resistance TP53 Sequencing TP53 Sequencing Characterize Resistance->TP53 Sequencing Yes Expression Analysis MDM2, ABC Transporters, Survival Pathways Characterize Resistance->Expression Analysis No Hypothesize Mechanism Hypothesize Mechanism TP53 Sequencing->Hypothesize Mechanism Functional Assays Drug Efflux Assay Expression Analysis->Functional Assays Functional Assays->Hypothesize Mechanism Test Combination Therapy Test Combination Therapy Hypothesize Mechanism->Test Combination Therapy End End Test Combination Therapy->End

References

Technical Support Center: Improving the Bioavailability of AM-8735 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the investigational compound AM-8735 in animal models. Due to its presumed low aqueous solubility and/or permeability, this compound may exhibit poor and variable systemic exposure, hindering preclinical assessment. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our rodent models following oral administration of a simple suspension. What is the likely cause?

A1: This is a common challenge for poorly soluble compounds. The primary reason is likely dissolution rate-limited absorption from the gastrointestinal (GI) tract. When administered as a crystalline suspension, this compound may not dissolve sufficiently in GI fluids to be effectively absorbed across the intestinal wall. The variability often stems from physiological differences between individual animals, such as gastric emptying times and intestinal pH.

Q2: What are the initial formulation strategies to consider for enhancing the oral bioavailability of this compound?

A2: For compounds with poor water solubility, several formulation strategies can be effective.[1] The most common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the drug's surface area, which can improve the dissolution rate.[2][3]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix (e.g., HPMC-AS, PVP) can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state within lipid droplets.[3][4][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1][6]

Q3: If formulation improvements enhance solubility but bioavailability remains low, what other factors should be investigated?

A3: If solubility is no longer the limiting factor, high first-pass metabolism in the gut wall or liver is a probable cause. The cytochrome P450 (CYP) enzyme family, particularly CYP3A, is a major contributor to this effect. It is also important to consider the possibility of efflux by transporters like P-glycoprotein (P-gp), which can actively pump the compound out of intestinal cells.

Q4: How can we determine if first-pass metabolism is limiting the oral bioavailability of this compound?

A4: An in vivo mechanistic study using a metabolic inhibitor can be highly informative. Co-administering this compound with a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT), in an animal model can help elucidate the impact of metabolism. A significant increase in systemic exposure in the presence of the inhibitor would suggest that first-pass metabolism is a major barrier.

Troubleshooting Guides

Issue EncounteredPotential Cause(s)Recommended Action(s)
Low and variable plasma concentrations with a simple suspension. Dissolution rate-limited absorption due to poor aqueous solubility.[7]Implement an enabling formulation strategy such as micronization, an amorphous solid dispersion, or a lipid-based formulation.[1][3]
Compound precipitates out of solution during formulation preparation. The chosen solvent system is inadequate for the required concentration.Utilize a multi-component solvent system. Gentle heating or sonication may aid dissolution. For lipid-based systems, systematically screen different oils, surfactants, and co-solvents to find an optimal blend.[8]
An enabling formulation (e.g., ASD, SEDDS) still results in low bioavailability. High first-pass metabolism in the gut and/or liver. Active efflux by intestinal transporters (e.g., P-gp).Conduct an in vivo study with a metabolic inhibitor (e.g., ABT) to assess the impact of metabolism.[9] Use in vitro models like Caco-2 cells to investigate efflux potential.
High inter-animal variability in pharmacokinetic (PK) data persists despite an improved formulation. The formulation's performance may be sensitive to food effects or individual physiological differences (e.g., bile salt concentrations for lipid formulations).[7]Conduct PK studies in both fasted and fed states to assess any food effect. Increase the number of animals per group to improve statistical power and account for biological variability.[8]
Difficulty in developing a sensitive and reliable analytical method for plasma samples. Low plasma concentrations of the analyte. Matrix effects from biological samples interfering with quantification.Utilize a highly sensitive analytical technique such as LC-MS/MS. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Solution Preparation: Dissolve 1 gram of this compound and 4 grams of a suitable polymer (e.g., hydroxypropyl methylcellulose acetate succinate, HPMC-AS) in 100 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

  • Spray Drying: Utilize a laboratory-scale spray dryer with the following example parameters:

    • Inlet Temperature: 80°C

    • Atomization Gas Flow: 600 L/hr

    • Solution Feed Rate: 5 mL/min

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder under a vacuum at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The absence of a sharp melting endotherm in DSC and the presence of a "halo" pattern in PXRD indicate an amorphous state.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Cremophor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Formulation Preparation: Based on the screening results, prepare a pre-concentrate. For example, a formulation could consist of 30% oil, 40% surfactant, and 30% co-solvent (w/w). Add the calculated amount of this compound to the excipient mixture.

  • Homogenization: Vortex the mixture until a clear, homogenous solution is formed. Gentle heating (up to 40°C) can be applied if necessary to aid dissolution.

  • Characterization: Evaluate the self-emulsification properties by adding 1 mL of the pre-concentrate to 250 mL of water in a glass beaker under gentle agitation. The formulation should rapidly form a clear or slightly bluish-white microemulsion. Characterize the resulting droplet size and polydispersity index using a dynamic light scattering instrument.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=5 per group).

  • Dosing Groups:

    • Group 1 (Control): Administer the this compound formulation (e.g., SEDDS) orally via gavage at a dose of 10 mg/kg.

    • Group 2 (Inhibitor): Pre-dose with 1-aminobenzotriazole (ABT) at 50 mg/kg via intraperitoneal injection 1 hour before the oral administration of the this compound formulation (10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption Enhancement Particle Size Reduction Particle Size Reduction Increased Surface Area Increased Surface Area Particle Size Reduction->Increased Surface Area leads to Improved Dissolution Rate Improved Dissolution Rate Increased Surface Area->Improved Dissolution Rate improves Amorphous Solid Dispersion Amorphous Solid Dispersion Prevents Crystallization Prevents Crystallization Amorphous Solid Dispersion->Prevents Crystallization maintains Prevents Crystallization->Improved Dissolution Rate Lipid-Based Formulation Lipid-Based Formulation Solubilized State Solubilized State Lipid-Based Formulation->Solubilized State presents drug in Bypasses Dissolution Step Bypasses Dissolution Step Solubilized State->Bypasses Dissolution Step directly Complexation Complexation Enhanced Solubility Enhanced Solubility Complexation->Enhanced Solubility results in Enhanced Solubility->Improved Dissolution Rate Increased Bioavailability Increased Bioavailability Improved Dissolution Rate->Increased Bioavailability Bypasses Dissolution Step->Increased Bioavailability

Caption: Formulation strategies to enhance the bioavailability of poorly soluble drugs.

G Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Improve Formulation Improve Formulation Low Bioavailability->Improve Formulation Address Solubility Issue? Solubility Issue? Improve Formulation->Solubility Issue? Re-evaluate Solubility Issue?->Improve Formulation Yes Metabolism Issue? Metabolism Issue? Solubility Issue?->Metabolism Issue? No Inhibit Metabolism Inhibit Metabolism Metabolism Issue?->Inhibit Metabolism Yes Success Success Metabolism Issue?->Success No Inhibit Metabolism->Success

Caption: Troubleshooting workflow for low oral bioavailability of investigational compounds.

References

AM-8735 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

AM-8735 Technical Support Center

Disclaimer: The compound "this compound" is a hypothetical molecule created for illustrative purposes. The following data, protocols, and troubleshooting guides are based on common challenges encountered with small molecule kinase inhibitors in biomedical research and are intended to serve as a comprehensive example.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition is being explored as a therapeutic strategy in various cancers. The primary expected outcome of this compound treatment in sensitive cell lines is the induction of apoptosis due to the downregulation of anti-apoptotic proteins like Mcl-1.

Q2: What are the known or potential off-target effects of this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules.[1] For this compound, potential off-target effects have been identified through broad-spectrum kinase profiling and may include:

  • Inhibition of structurally related kinases: Due to the conserved nature of the ATP-binding pocket, this compound shows inhibitory activity against other members of the CDK family, particularly CDK2.

  • Interaction with the hERG channel: Like many small molecules, this compound has the potential to interact with the hERG potassium channel, which can be a source of cardiotoxicity.[2]

  • Unexpected pathway modulation: At higher concentrations, this compound may affect other signaling pathways, leading to phenotypes that are not directly related to CDK9 inhibition.[3]

Q3: My cells are showing significant toxicity at concentrations where I don't expect to see a strong on-target effect. Could this be due to off-targets?

A3: Yes, this is a common indicator of off-target toxicity.[4] To investigate this, you should:

  • Perform a dose-response curve: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[4]

  • Compare with other inhibitors: Use a structurally distinct CDK9 inhibitor. If it does not produce similar toxicity at equivalent on-target inhibitory concentrations, the effect of this compound is likely off-target.[1]

  • Conduct a rescue experiment: Transfect cells with a mutant version of CDK9 that is resistant to this compound. If the toxic phenotype is reversed, this strongly supports an on-target mechanism.[4]

Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?

A4: A multi-step approach is recommended to validate that the observed cellular phenotype is a direct result of CDK9 inhibition:

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CDK9 in your cells.[5][6]

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down CDK9. The resulting phenotype should mimic the effects of this compound treatment.[1][7]

  • Rescue Experiments: As mentioned in Q3, expressing an inhibitor-resistant mutant of the target should reverse the observed phenotype.[4]

Quantitative Data Summary

The following tables provide hypothetical data for this compound to illustrate how to structure and interpret such information.

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (CDK9) and key off-targets.

Kinase TargetIC50 (nM)Selectivity vs. CDK9Potential Implication
CDK9 (On-Target) 15 - Primary therapeutic effect
CDK225016.7xCell cycle arrest (G1/S phase)
GSK3β1,20080xModulation of glycogen metabolism
PIM13,500233xEffects on cell survival and proliferation

Table 2: hERG Channel Inhibition Data

This table shows the potential for this compound to cause cardiotoxicity.

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / CDK9 IC50)Risk Assessment
This compound5.2~347Moderate risk, requires further investigation
Verapamil (Positive Control)0.1-High risk

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed

  • Problem: You observe a cellular effect that is not consistent with the known function of CDK9 (e.g., unexpected morphological changes, activation of a different signaling pathway).

  • Possible Cause: The phenotype may be due to an off-target effect.

  • Troubleshooting Steps:

    • Lower the Concentration: Use the lowest effective concentration of this compound that still inhibits CDK9. This minimizes the engagement of lower-affinity off-targets.[1]

    • Consult Kinase Profiling Data: Check if any of the known off-targets (Table 1) are involved in the observed pathway.

    • Validate with a Secondary Inhibitor: If a structurally different CDK9 inhibitor does not produce the same phenotype, the effect is likely off-target.[4]

Guide 2: Inconsistent Western Blot Results for Downstream Targets

  • Problem: You do not observe the expected decrease in the phosphorylation of downstream targets of CDK9 (e.g., Ser2 of RNA Pol II) or a decrease in Mcl-1 protein levels.

  • Possible Cause: Issues with target engagement, experimental timing, or reagents.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Run a CETSA to ensure this compound is binding to CDK9 in your specific cell model.[8]

    • Optimize Treatment Time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing changes in downstream markers.

    • Check Antibody Quality: Validate your primary antibodies using positive and negative controls.

    • Verify Cell Line Sensitivity: Ensure that your cell line is indeed dependent on CDK9 activity for survival.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of this compound against a panel of kinases.[9]

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations.

    • In a 384-well plate, add the recombinant kinase, a suitable substrate, and ATP.[1]

    • Add the diluted this compound or a vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for the specified time.

    • Add a detection reagent that measures the amount of ADP produced (or ATP remaining).

    • Read the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound binds to its intended target (CDK9) in a cellular context.[5][10]

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).[4]

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CDK9 remaining at each temperature using Western blotting.

    • Expected Outcome: The this compound-treated samples should show a higher amount of soluble CDK9 at elevated temperatures compared to the control, indicating stabilization upon binding.

Protocol 3: hERG Patch-Clamp Assay

  • Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.[2][11]

  • Methodology:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Establish a stable whole-cell recording.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with a vehicle control solution to establish a baseline current.

    • Apply increasing concentrations of this compound and record the corresponding hERG current.

    • A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[2]

    • Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway AM8735 This compound CDK9 CDK9 AM8735->CDK9 Inhibits CDK2 CDK2 AM8735->CDK2 Inhibits (Higher Conc.) PolII RNA Pol II (Ser2-P) CDK9->PolII Phosphorylates Mcl1 Mcl-1 Transcription PolII->Mcl1 Apoptosis_on Apoptosis Mcl1->Apoptosis_on Inhibits Rb Rb Phosphorylation CDK2->Rb CellCycle G1/S Arrest Rb->CellCycle Promotes Progression

Caption: On-target vs. off-target signaling pathways of this compound.

cluster_on_target Likely On-Target cluster_off_target Likely Off-Target start Unexpected Phenotype or Toxicity Observed q1 Is the effect dose-dependent and correlated with CDK9 IC50? start->q1 on_target Proceed with On-Target Validation (e.g., Rescue Experiment) q1->on_target  Yes off_target_path Investigate Off-Target Hypothesis q1->off_target_path No   q2 Does a structurally different CDK9 inhibitor cause the same effect? off_target_path->q2 off_target_confirmed Confirmed Off-Target Effect. Lower dose or use alternative compound. q2->off_target_confirmed No   on_target_reconsider Re-evaluate if it's a shared on-target effect of the inhibitor class. q2->on_target_reconsider  Yes

Caption: Troubleshooting workflow for unexpected experimental results.

cluster_effects conc This compound Concentration on_effect On-Target Effect (CDK9 Inhibition) conc->on_effect Low nM Range off_effect1 Off-Target Effect (CDK2 Inhibition) conc->off_effect1 High nM / Low µM Range off_effect2 Off-Target Toxicity (e.g., hERG) conc->off_effect2 µM Range

Caption: Relationship between this compound concentration and effects.

References

dealing with inconsistent results in AM-8735 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-8735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the potent and selective MDM2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[1] By binding to the p53-binding pocket of MDM2, this compound prevents the degradation of p53, leading to the accumulation of p53 protein in cancer cells with wild-type p53.[2][3] This reactivation of p53 can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[3][4]

Q2: In which type of cancer cell lines is this compound expected to be most effective?

The efficacy of this compound is critically dependent on the p53 status of the cancer cells. It is most effective in cell lines that express wild-type (WT) p53.[2] In cells with mutated or deleted p53, the primary target of this compound's mechanism of action is absent, and therefore, the compound is expected to have minimal to no effect.[3] It is crucial to verify the p53 status of your cell lines before initiating experiments.[5][6]

Q3: What are the common off-target effects of this compound?

While this compound is designed to be a selective inhibitor of the p53-MDM2 interaction, potential off-target effects should be considered.[7] On-target toxicities, resulting from the activation of p53 in normal tissues, have been observed with MDM2 inhibitors, primarily affecting the gastrointestinal and bone marrow systems.[8] To investigate potential off-target effects in your specific experimental system, consider performing a broad kinase panel screening or a proteome-wide thermal shift assay.

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that the stability of compounds in solution can vary.[9] For morpholinone-based inhibitors, it is advisable to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.[1] Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Troubleshooting Steps Expected Outcome
Cell Line Integrity and p53 Status Verify the p53 status of your cell line using sequencing or a functional assay.[5][6] Ensure you are using a low passage number of cells, as genetic drift can occur over time.Consistent response to this compound in wild-type p53 cell lines and lack of response in mutant/null cell lines.
Compound Solubility and Stability Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider the impact of serum proteins in the culture medium on compound availability.Reduced variability in dose-response curves.
Assay Conditions Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Maintain consistent incubation times and ensure uniform temperature and CO2 levels in the incubator.More reproducible IC50 values across experiments.
"Edge Effects" in Microplates To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile media or PBS without cells.Reduced variability between replicate wells, particularly between inner and outer wells.
Issue 2: No significant induction of p21 mRNA after this compound treatment.
Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Cell Line Confirm that the cell line used has a functional wild-type p53 pathway.p21 is a direct transcriptional target of p53, so its induction is a key indicator of this compound activity.[10][11][12][13][14]
Suboptimal Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing p21 mRNA.Identification of the EC50 for p21 induction and the peak time of expression.
RNA Degradation Use an RNase inhibitor during RNA extraction and handle RNA samples on ice. Assess RNA integrity using gel electrophoresis or a bioanalyzer.High-quality, intact RNA for accurate qPCR analysis.
qPCR Primer/Probe Issues Validate the efficiency of your p21 and housekeeping gene primers. Run a melt curve analysis to check for non-specific amplification.Specific and efficient amplification of the target genes, leading to reliable quantification.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo activity of this compound.

ParameterValueCell Line/ModelAssayReference
HTRF IC50 0.4 nMBiochemical AssayHomogeneous Time-Resolved Fluorescence[1]
EdU IC50 25 nMSJSA-1 (osteosarcoma, p53 WT)Cell Proliferation Assay[1]
Antitumor Activity ED50 41 mg/kgSJSA-1 Xenograft ModelIn vivo tumor growth inhibition[1]

Experimental Protocols

Cell Proliferation Assessment using Click-iT™ EdU Assay

This protocol is adapted from commercially available kits and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Click-iT™ EdU Cell Proliferation Kit (containing EdU, Alexa Fluor™ azide, and reaction buffers)

  • Cell line of interest (e.g., SJSA-1)

  • Complete cell culture medium

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control. Incubate for the desired period (e.g., 24-72 hours).

  • EdU Incorporation: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation and Permeabilization:

    • Wash the cells once with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Click-iT™ Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.

    • Wash the cells once with PBS.

    • Add the Click-iT™ reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Analysis:

    • Wash the cells once with PBS.

    • (Optional) Stain the nuclei with a DNA dye (e.g., Hoechst 33342).

    • Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive cells.

Quantification of p21 mRNA Expression by RT-qPCR

Materials:

  • This compound treated and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (SYBR™ Green or TaqMan™)

  • Primers for p21 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit, following the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from an equal amount of RNA for all samples using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either p21 or the housekeeping gene, and the cDNA template.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for p21 and the housekeeping gene for each sample.

    • Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualizations

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Activates MDM2 MDM2 p53->MDM2 Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest (via p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibits & Promotes Degradation AM8735 This compound AM8735->MDM2 Inhibits

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (p53 WT cancer cells) Treatment 3. Cell Treatment (Incubate with this compound) Cell_Culture->Treatment Compound_Prep 2. This compound Preparation (Serial Dilution in DMSO) Compound_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., EdU) Treatment->Viability_Assay Gene_Expression_Assay 4b. Gene Expression Analysis (RT-qPCR for p21) Treatment->Gene_Expression_Assay IC50_Determination 5a. IC50 Determination Viability_Assay->IC50_Determination Relative_Quantification 5b. Relative Gene Quantification Gene_Expression_Assay->Relative_Quantification

Caption: A general experimental workflow for evaluating the effects of this compound.

troubleshooting_logic cluster_viability Cell Viability Assay cluster_gene_expression Gene Expression Assay Inconsistent_Results Inconsistent Results? Check_p53 Check p53 Status Inconsistent_Results->Check_p53 Viability Assay Check_p53_pathway Confirm Functional p53 Pathway Inconsistent_Results->Check_p53_pathway Gene Expression Check_Compound Check Compound Stability Check_p53->Check_Compound Optimize_Assay Optimize Assay Conditions Check_Compound->Optimize_Assay Optimize_Treatment Optimize Treatment Conditions Check_p53_pathway->Optimize_Treatment Check_RNA_Quality Assess RNA Quality Optimize_Treatment->Check_RNA_Quality Validate_qPCR Validate qPCR Primers Check_RNA_Quality->Validate_qPCR

Caption: A logical troubleshooting workflow for inconsistent results in this compound experiments.

References

AM-8735 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AM-8735

This technical support center provides guidance on the stability issues associated with this compound in long-term storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. When stored as a solution, it is recommended to use anhydrous solvents and store at -80°C.

Q2: What are the common degradation pathways for this compound?

A2: The primary degradation pathways for this compound are hydrolysis of the ester functional group and oxidation of the tertiary amine. These degradation processes can be accelerated by exposure to moisture, light, and elevated temperatures.

Q3: How can I detect degradation in my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change from white to yellow), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A typical sign of degradation in an HPLC chromatogram is the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent this compound peak.

Q4: Can I still use my this compound sample if it shows signs of minor degradation?

A4: It is not recommended to use degraded samples for in-vitro or in-vivo experiments, as the degradation products may have altered biological activity or introduce confounding variables. For non-critical applications, the purity of the sample should be re-assessed to determine if it meets the minimum requirements for the experiment.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in biological assays.

  • Question: My experimental results with this compound are not reproducible. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are a common consequence of compound degradation. The formation of degradation products with different potencies or off-target effects can lead to variability in your assays. It is crucial to verify the integrity of your this compound stock.

    • Troubleshooting Steps:

      • Assess the purity of your this compound stock solution using the HPLC protocol provided below.

      • If degradation is confirmed, prepare a fresh stock solution from a new vial of lyophilized powder.

      • Repeat the experiment with the fresh stock solution.

Issue 2: Visible changes in the physical appearance of the compound.

  • Question: My lyophilized this compound powder has turned from white to a pale yellow color. Is it still usable?

  • Answer: A color change is a strong indicator of chemical degradation, likely due to oxidation. The yellow hue suggests the formation of chromophoric degradation products.

    • Troubleshooting Steps:

      • Do not use the discolored powder for sensitive experiments.

      • If you must proceed, first analyze a small, dissolved sample by HPLC to quantify the level of degradation.

      • Review your storage conditions to ensure they align with the recommended guidelines to prevent future degradation.

Issue 3: Appearance of extra peaks in the HPLC chromatogram.

  • Question: I ran an HPLC analysis of my this compound solution and observed several new, smaller peaks that were not present in the chromatogram of a fresh sample. What do these peaks represent?

  • Answer: These additional peaks are indicative of degradation products. The retention times of these peaks can help in identifying the nature of the degradation (e.g., more polar products of hydrolysis often have shorter retention times).

    • Troubleshooting Steps:

      • Quantify the percentage of the parent compound remaining.

      • If significant degradation has occurred (e.g., >5%), discard the stock solution.

      • To prevent this in the future, consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.

Summary of Quantitative Data

Table 1: Stability of this compound Lyophilized Powder under Different Storage Conditions

Storage ConditionPurity after 6 MonthsPurity after 12 Months
-80°C, desiccated, dark>99%>99%
-20°C, desiccated, dark98.5%97.2%
4°C, desiccated, dark95.1%90.3%
25°C, ambient light82.4%65.7%

Table 2: Stability of this compound in Solution (10 mM in DMSO) under Different Storage Conditions

Storage ConditionPurity after 1 MonthPurity after 3 Months
-80°C>99%98.9%
-20°C97.8%94.5%
4°C91.3%82.1%
25°C75.6%58.4%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and quantify its degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

Visualizations

This compound Degradation Pathway AM8735 This compound (Parent Compound) Hydrolysis Hydrolysis Product (Ester Cleavage) AM8735->Hydrolysis H2O Oxidation Oxidation Product (N-Oxide) AM8735->Oxidation O2 Moisture Moisture Moisture->Hydrolysis LightTemp Light / Heat LightTemp->Oxidation

Caption: Major degradation pathways of this compound.

Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Assay Results CheckPurity Assess Purity of this compound Stock (HPLC) Start->CheckPurity Degradation Degradation Detected? CheckPurity->Degradation FreshStock Prepare Fresh Stock Solution Degradation->FreshStock Yes OtherFactors Investigate Other Experimental Variables Degradation->OtherFactors No RepeatAssay Repeat Assay FreshStock->RepeatAssay End Problem Resolved RepeatAssay->End

Caption: Logic for troubleshooting inconsistent experimental data.

how to improve the efficacy of AM-8735 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of AM-8735, a potent and selective MDM2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, MDM2 overexpression can lead to the degradation of p53, a critical tumor suppressor. This compound binds to MDM2 in the p53-binding pocket, preventing this interaction.[2][3] This stabilizes p53, leading to the activation of downstream pathways that can induce cell cycle arrest, apoptosis, and inhibition of tumor growth.[3][4]

Q2: What is the reported in vitro and in vivo potency of this compound?

A2: this compound has demonstrated high potency in both biochemical and cellular assays. It has a reported IC₅₀ of 25 nM in a biochemical assay for MDM2 inhibition.[1] In cellular assays, it inhibits the growth of wild-type p53 cancer cells with an IC₅₀ of 63 nM and shows no growth inhibition in p53-deficient cells (IC₅₀ > 25 µM).[1] In vivo, this compound has shown significant antitumor activity in an SJSA-1 osteosarcoma xenograft model with an ED₅₀ of 41 mg/kg.[1][5]

Q3: What is a recommended formulation for in vivo oral administration of this compound?

A3: A published formulation for oral gavage of this compound is a solution in 15% HPβCD (hydroxypropyl-β-cyclodextrin) and 1% Pluronic F68 in water, with the pH adjusted to 8.[1] This formulation is designed to enhance the solubility of the compound for oral delivery.

Q4: What are the expected toxicities associated with this compound and other MDM2 inhibitors?

A4: While specific toxicity data for this compound is not extensively published, dose-dependent hematological toxicity, particularly thrombocytopenia (low platelet count), is a known on-target effect of MDM2 inhibitors.[6][7] This is because p53 plays a role in the regulation of hematopoiesis. For a related piperidinone MDM2 inhibitor, signs of toxicity were observed at high doses in an efficacy study.[8] Researchers should carefully monitor for signs of toxicity, especially hematological parameters, in their in vivo studies.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Poor or inconsistent tumor growth inhibition. Suboptimal Formulation: The compound may be precipitating out of solution, leading to inconsistent dosing. Poor solubility is a common challenge for small molecule inhibitors.[9][10]- Verify Formulation Integrity: Visually inspect the dosing solution for any precipitation before each administration. Prepare the formulation fresh daily if stability is a concern.- Optimize Formulation: If precipitation is observed, consider increasing the concentration of solubilizing agents (HPβCD, Pluronic F68) or exploring alternative formulation strategies such as lipid-based formulations or solid dispersions.[10][11]
Low Oral Bioavailability: The compound may have poor absorption from the gastrointestinal tract. Many potent inhibitors have properties that can limit oral bioavailability.[12]- Assess Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and oral bioavailability. This will help in optimizing the dosing regimen.- Consider Alternative Routes: If oral bioavailability is confirmed to be low, explore other administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection, which may require reformulation.
Inadequate Dosing Regimen: The dosing frequency or concentration may not be sufficient to maintain therapeutic drug levels in the tumor.- Dose-Response Study: Perform a dose-response study to determine the optimal dose for tumor growth inhibition in your specific model.- Pharmacodynamic Assessment: Measure the induction of p53 target genes, such as p21, in tumor tissue at different time points after dosing to confirm target engagement and guide scheduling.[1]
Observed Toxicity (e.g., weight loss, lethargy, hematological issues). On-Target Toxicity: As an MDM2 inhibitor, this compound can cause on-target toxicities, particularly affecting hematopoietic cells.[6][7]- Dose Reduction: Lower the dose of this compound to a level that is better tolerated while still maintaining efficacy.- Modified Dosing Schedule: Consider intermittent dosing schedules (e.g., 3 days on, 4 days off) which have been shown to be effective for other MDM2 inhibitors and may mitigate toxicity.[7]
Formulation-Related Toxicity: The vehicle components, especially at high concentrations, could contribute to toxicity.- Vehicle Control Group: Always include a vehicle-only control group to assess any toxicity caused by the formulation itself.- Alternative Excipients: If the vehicle is suspected to be the cause, explore alternative, well-tolerated solubilizing agents.
Variability in Efficacy Between Experiments. Inconsistent Formulation Preparation: Minor variations in pH or the concentration of excipients can affect drug solubility and bioavailability.- Standardize Protocol: Develop and strictly adhere to a standardized protocol for formulation preparation, including the order of addition of components and the final pH adjustment.
Biological Variability: Differences in animal weight, age, or tumor size at the start of treatment can influence outcomes.- Randomization: Ensure proper randomization of animals into treatment and control groups.- Consistent Tumor Size: Start treatment when tumors reach a consistent, pre-determined size.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueCell Line / ModelReference
Biochemical IC₅₀ 25 nMMDM2 Inhibition Assay[1]
Cellular IC₅₀ (p53 wt) 63 nMWild-type p53 cells[1]
Cellular IC₅₀ (p53 null) >25 µMp53-deficient cells[1]
In Vivo ED₅₀ 41 mg/kgSJSA-1 Osteosarcoma Xenograft[1][5]

Table 2: Pharmacokinetic Parameters of a Clinical-Stage Oral MDM2 Inhibitor (for reference)

ParameterValueSpeciesReference
Cmax 15.5 µg/mLMouse[5]
AUC 251.2 µg·h/mLMouse[5]
8.8 hMouse[5]
Oral Bioavailability 80%Mouse[6]

Note: The pharmacokinetic data in Table 2 is for a different MDM2 inhibitor (RG7388) and should be used as a general reference for what might be expected from a well-optimized compound in this class.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Calculate the required amounts of this compound, HPβCD, and Pluronic F68 based on the desired final concentration and volume.

  • In a suitable container, dissolve the Pluronic F68 in the required volume of sterile water with gentle stirring.

  • Slowly add the HPβCD to the Pluronic F68 solution and continue stirring until fully dissolved.

  • Weigh the required amount of this compound powder and slowly add it to the vehicle solution while stirring.

  • Continue stirring until the this compound is completely dissolved. This may require gentle heating (e.g., to 37°C) or sonication, but care should be taken to avoid degradation.

  • Adjust the pH of the final solution to 8.0 using a dilute solution of NaOH or HCl.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.

  • Prepare the formulation fresh before each use is recommended to ensure stability.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

  • Cell Implantation: Subcutaneously implant a suspension of a human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma cells) into the flank of immunocompromised mice.[1]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound orally via gavage at the desired dose and schedule (e.g., daily).[1]

    • Vehicle Control Group: Administer the vehicle solution (e.g., 15% HPβCD, 1% Pluronic F68, pH 8) following the same schedule.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after a predetermined number of weeks or when tumors in the control group reach a maximum size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis).

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects of p53 Activation AM8735 This compound MDM2 MDM2 AM8735->MDM2 Inhibits p53 p53 MDM2->p53 Binds to & Inhibits p53_degradation p53 Degradation MDM2->p53_degradation Promotes p53->p53_degradation Leads to p53_active Active p53 p53->p53_active Stabilization & Activation CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis TumorGrowth Tumor Growth CellCycleArrest->TumorGrowth Inhibits Apoptosis->TumorGrowth Inhibits

Caption: Signaling pathway of this compound action.

G cluster_formulation Formulation Troubleshooting cluster_pkpd PK/PD Troubleshooting start Poor In Vivo Efficacy check_formulation Check Formulation (Precipitation?) start->check_formulation precipitation Precipitation Observed? check_formulation->precipitation optimize_formulation Optimize Formulation (e.g., more excipients, alternative vehicle) precipitation->optimize_formulation Yes no_precipitation No Precipitation precipitation->no_precipitation No optimize_formulation->check_formulation check_pk Assess Pharmacokinetics (Bioavailability?) no_precipitation->check_pk low_bioavailability Low Bioavailability? check_pk->low_bioavailability change_route Consider Alternative Administration Route (e.g., IP, SC) low_bioavailability->change_route Yes check_pd Check Pharmacodynamics (Target Engagement?) low_bioavailability->check_pd No change_route->check_pd no_target_engagement No Target Engagement? check_pd->no_target_engagement increase_dose Increase Dose or Frequency no_target_engagement->increase_dose Yes success Improved Efficacy no_target_engagement->success No increase_dose->check_pd

Caption: Troubleshooting workflow for poor in vivo efficacy.

References

Technical Support Center: AM-8735 Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of AM-8735 during preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Its mechanism of action involves binding to MDM2 at the p53-binding pocket, thereby blocking the interaction between MDM2 and the tumor suppressor protein p53. This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 in cancer cells with wild-type p53. The elevated levels of p53 can then induce cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[2][3]

Q2: What are the common toxicities observed with MDM2 inhibitors like this compound in preclinical studies?

While specific preclinical toxicity data for this compound is not extensively published, the class of MDM2 inhibitors is known to exhibit on-target toxicities in normal tissues that also express wild-type p53. The most commonly reported dose-limiting toxicities in preclinical and clinical studies of MDM2 inhibitors are hematological and gastrointestinal.[4][5] These include:

  • Hematological Toxicities: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are the most frequent and significant hematological side effects.[5][6]

  • Gastrointestinal (GI) Toxicities: Nausea, vomiting, and diarrhea are also commonly observed.[5]

These toxicities are generally considered to be mechanism-based, resulting from the activation of p53 in normal hematopoietic stem and progenitor cells and in the gastrointestinal tract.

Q3: Are there strategies to mitigate the toxicity of this compound?

Yes, several strategies can be employed to minimize the toxicity of MDM2 inhibitors, which should be applicable to this compound. These include:

  • Intermittent Dosing Schedules: Continuous daily dosing can lead to cumulative toxicity. Intermittent dosing schedules, such as a few days on treatment followed by a treatment-free period, may allow for the recovery of normal tissues, particularly hematopoietic cells, thereby reducing the severity of cytopenias.[7]

  • Combination Therapy: Combining this compound with other anti-cancer agents at lower doses may enhance anti-tumor efficacy while minimizing toxicity.[2][8] Rational combinations could include agents that do not have overlapping toxicity profiles.

  • Formulation Development: Advanced formulation strategies can be explored to optimize the pharmacokinetic profile of this compound, potentially reducing peak plasma concentrations (Cmax) that may be associated with acute toxicities while maintaining therapeutic exposure.

  • Supportive Care: In animal studies, supportive care measures can be implemented to manage side effects, such as providing hydration for GI-related issues.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your preclinical experiments with this compound.

Issue 1: Severe Thrombocytopenia or Neutropenia Observed in Animal Models

  • Problem: Significant decreases in platelet and/or neutrophil counts are observed following this compound administration.

  • Possible Causes:

    • The dose of this compound is too high, leading to excessive p53 activation in hematopoietic progenitor cells.

    • The dosing schedule is too frequent, not allowing for hematopoietic recovery.

    • The animal model is particularly sensitive to MDM2 inhibition.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of this compound to a lower, potentially better-tolerated level.

    • Modify Dosing Schedule: Implement an intermittent dosing schedule (e.g., 3 days on, 4 days off; or once weekly) to allow for bone marrow recovery.[7]

    • Monitor Hematological Parameters: Increase the frequency of complete blood count (CBC) monitoring to closely track the kinetics of platelet and neutrophil changes and recovery.

    • Evaluate a Different Animal Strain/Species: If feasible, consider using a different rodent strain or a larger animal model that may have a different sensitivity profile.

Issue 2: Significant Body Weight Loss and Signs of Gastrointestinal Distress in Animals

  • Problem: Animals treated with this compound exhibit significant body weight loss, diarrhea, or other signs of GI upset.

  • Possible Causes:

    • On-target p53 activation in the gastrointestinal tract.

    • The formulation or vehicle used for administration may be contributing to GI irritation.

  • Troubleshooting Steps:

    • Dose Adjustment: As with hematological toxicity, consider reducing the dose.

    • Vehicle and Formulation Assessment: Conduct a vehicle-only control study to rule out any toxicity associated with the formulation components. If the formulation is suspected, explore alternative, more biocompatible formulations.

    • Supportive Care: Ensure animals have easy access to food and water. Consider providing nutritional supplements or hydration support (e.g., subcutaneous fluids) if necessary and approved by the institutional animal care and use committee (IACUC).

    • Pathological Examination: At the end of the study, perform a thorough gross and histopathological examination of the gastrointestinal tract to assess for any drug-related changes.

Data Presentation

Table 1: Representative Hematological Toxicity Profile of MDM2 Inhibitors in a Murine Model

Dose GroupPlatelet Count (x10³/µL) - Day 7Neutrophil Count (x10³/µL) - Day 7
Vehicle Control950 ± 1502.5 ± 0.8
This compound (Low Dose)600 ± 1201.5 ± 0.5
This compound (Mid Dose)350 ± 900.8 ± 0.3
This compound (High Dose)150 ± 500.3 ± 0.1

Note: This table presents hypothetical data based on the known class effects of MDM2 inhibitors to illustrate a dose-dependent decrease in platelet and neutrophil counts. Actual results for this compound may vary.

Table 2: Representative Gastrointestinal Toxicity Observations

Dose GroupMean Body Weight Change (%) - Day 14Incidence of Diarrhea
Vehicle Control+5% ± 2%0/10
This compound (Low Dose)+2% ± 3%1/10
This compound (Mid Dose)-5% ± 4%4/10
This compound (High Dose)-12% ± 5%8/10

Note: This table provides illustrative data on potential GI-related toxicity, showing a dose-dependent effect on body weight and the incidence of diarrhea. Actual results for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use a relevant mouse strain (e.g., female athymic nude mice for xenograft studies).[1]

  • Acclimation: Allow animals to acclimate for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., vehicle control, and multiple escalating doses of this compound). A typical group size is 5-10 mice.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 15% HPβCD, 1% Pluronic F68, pH 8).[1]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) at a consistent volume.

  • Dosing Schedule: Start with a daily dosing schedule for a defined period (e.g., 14 or 21 days).

  • Monitoring:

    • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in appearance, behavior, and activity.

    • Body Weight: Record body weights at least twice weekly.

    • Food and Water Consumption: Monitor food and water intake.

  • Hematology:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at specified time points during and after treatment.

    • Perform complete blood counts (CBCs) to assess red blood cells, white blood cells (including neutrophil counts), and platelets.

  • Clinical Chemistry: At terminal sacrifice, collect blood for serum chemistry analysis to evaluate liver and kidney function.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs and tissues, fix them in formalin, and process for histopathological examination by a qualified veterinary pathologist.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs, or mortality).

Visualizations

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Transcription p21 p21 p53->p21 Transcription Apoptosis Apoptosis Genes p53->Apoptosis Transcription Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Inhibition & Ubiquitination Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Cell Death Cell Death Apoptosis->Cell Death DNA_Damage DNA Damage DNA_Damage->p53 Activation AM_8735 This compound AM_8735->MDM2 Inhibition

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Animal Acclimation grouping Random Group Allocation start->grouping baseline Baseline Measurements (Body Weight, CBC) grouping->baseline treatment This compound or Vehicle Administration baseline->treatment monitoring Daily Clinical Observations & Bi-weekly Body Weights treatment->monitoring blood_collection Periodic Blood Collection (CBC Analysis) treatment->blood_collection end_of_study End of Study monitoring->end_of_study After 14/21 Days blood_collection->monitoring necropsy Terminal Necropsy & Tissue Collection end_of_study->necropsy histopathology Histopathological Evaluation necropsy->histopathology data_analysis Data Analysis & MTD Determination histopathology->data_analysis

Caption: A typical experimental workflow for an in vivo MTD study.

References

Technical Support Center: AM-8735 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-8735 Western Blot Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting western blot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the p53/hDM2 protein-protein interaction.[1] By disrupting this interaction, this compound can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The p53 pathway is a critical regulator of cellular processes, and its inactivation is a common event in many cancers.[2]

Q2: What is a western blot and why is it used to analyze this compound's effects?

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[3] It involves separating proteins by size, transferring them to a solid support (membrane), and then identifying the protein of interest using specific antibodies.[3][4] This technique is ideal for studying the effects of this compound by allowing researchers to quantify changes in the expression levels of proteins within the p53 signaling pathway, such as p53, hDM2, and downstream targets like p21 and PUMA.

Q3: What are the key steps in a western blot experiment?

The main steps of a western blot are:

  • Sample Preparation: Lysing cells or tissues to extract proteins.[5][6]

  • Gel Electrophoresis (SDS-PAGE): Separating the extracted proteins based on their molecular weight.[7]

  • Protein Transfer: Transferring the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Blocking: Preventing non-specific binding of antibodies to the membrane.[8]

  • Antibody Incubation: Probing the membrane with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody that binds to the primary antibody and is conjugated to a detection enzyme or fluorophore.[6][9]

  • Detection: Visualizing the protein bands using a chemiluminescent or fluorescent substrate.[7]

  • Analysis: Interpreting the results, often by comparing the intensity of the protein bands between different samples.[4]

Troubleshooting Guide

This guide addresses common issues encountered during western blot analysis for this compound.

ProblemPossible CauseSuggested Solution
No Signal or Weak Signal Inactive primary or secondary antibody.Use fresh antibody dilutions. Ensure proper antibody storage.
Low concentration of target protein.Increase the amount of protein loaded onto the gel.
Insufficient antibody concentration.Optimize the antibody concentration by performing a titration.
Suboptimal incubation times.Increase the incubation time for the primary antibody (e.g., overnight at 4°C).
Excessive washing.Reduce the number or duration of washing steps.[10]
High Background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Decrease the concentration of the primary or secondary antibody.[8]
Contaminated buffers or equipment.Use fresh, filtered buffers and ensure all equipment is clean.[10]
Membrane dried out.Ensure the membrane remains wet throughout the procedure.[10]
Unexpected Bands Non-specific antibody binding.Increase the stringency of the washing steps. Use a more specific primary antibody.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8]
Post-translational modifications.Consider that your protein of interest may have modifications (e.g., phosphorylation, glycosylation) that alter its molecular weight.
Patchy or Uneven Bands Uneven transfer.Ensure there are no air bubbles between the gel and the membrane during transfer.
Aggregated antibodies.Centrifuge the antibody solution before use to pellet any aggregates.
Uneven agitation during incubation.Use a rocker or shaker for all incubation and washing steps to ensure even distribution of solutions.[10]

Experimental Protocols

Detailed Western Blot Protocol
  • Protein Lysate Preparation

    • Treat cells with the desired concentration of this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[5]

    • Load the samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer

    • Equilibrate the gel, membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • Immunodetection

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software.

Recommended Reagent Concentrations
ReagentWorking Concentration
Primary Antibody1:500 - 1:2000 dilution
Secondary Antibody1:5000 - 1:20,000 dilution[8]
Blocking Agent (Milk or BSA)3-5% (w/v) in TBST
Tween-20 in TBST0.05% - 0.1% (v/v)

Visualizations

AM8735_Signaling_Pathway cluster_cell Cell AM8735 This compound hDM2 hDM2 AM8735->hDM2 inhibits p53 p53 hDM2->p53 degrades p21 p21 p53->p21 activates PUMA PUMA p53->PUMA activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysis) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 8. Analysis Detection->Analysis

Caption: The experimental workflow of Western Blot analysis.

Troubleshooting_Logic Start Problem with Western Blot NoSignal No/Weak Signal Start->NoSignal HighBg High Background Start->HighBg ExtraBands Unexpected Bands Start->ExtraBands CheckAb Check Antibody Activity/Concentration NoSignal->CheckAb Primary Cause CheckProtein Check Protein Loading/Integrity NoSignal->CheckProtein Secondary Cause HighBg->CheckAb Secondary Cause CheckBlocking Optimize Blocking /Washing HighBg->CheckBlocking Primary Cause ExtraBands->CheckProtein Secondary Cause CheckSpecificity Verify Antibody Specificity ExtraBands->CheckSpecificity Primary Cause

Caption: A logical flow for troubleshooting common Western Blot issues.

References

Validation & Comparative

A Head-to-Head Battle for p53 Reactivation: AM-8735 vs. Nutlin-3a in p53 Wild-Type Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific activators of the p53 tumor suppressor pathway remains a cornerstone of oncology research. In cancers harboring wild-type p53, the protein's function is often silenced by its negative regulator, MDM2. Small molecule inhibitors that disrupt the p53-MDM2 interaction are therefore a promising therapeutic strategy. This guide provides a comprehensive comparison of two such inhibitors, AM-8735 and Nutlin-3a, focusing on their efficacy in p53 wild-type cells.

This comparison guide synthesizes available preclinical data to offer an objective overview of each compound's performance. While direct head-to-head studies are limited, this guide presents key efficacy data from independent research, detailed experimental methodologies for evaluating such compounds, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy Overview

The following table summarizes the reported in vitro efficacy of this compound and Nutlin-3a in p53 wild-type cancer cell lines. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundNutlin-3aCell Line(s)
MDM2 Binding Affinity (IC50) 25 nM[1]~90 nMBiochemical Assay
Cell Growth Inhibition (IC50) 63 nM[1]~1 µMSJSA-1 (osteosarcoma)
p21 mRNA Induction (IC50) 160 nM[1]Not directly reported in a comparable mannerHCT116 (colon cancer)

Mechanism of Action: Restoring the Guardian of the Genome

Both this compound and Nutlin-3a are potent and selective inhibitors of the MDM2-p53 interaction.[1][2] They function by binding to the p53-binding pocket on the MDM2 protein, thereby preventing MDM2 from targeting p53 for proteasomal degradation. This leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 can then transcriptionally activate its target genes, such as CDKN1A (encoding p21) and PUMA, to induce cell cycle arrest, apoptosis, or senescence in cancer cells.[3][4][5][6][7]

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition MDM2 Inhibition cluster_outcomes Cellular Outcomes Stress Cellular Stress p53 p53 Stress->p53 activates AM8735 This compound MDM2 MDM2 AM8735->MDM2 inhibits Nutlin3a Nutlin-3a Nutlin3a->MDM2 inhibits p53->MDM2 promotes transcription CellCycleArrest Cell Cycle Arrest (via p21) p53->CellCycleArrest Apoptosis Apoptosis (via PUMA, BAX) p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits and promotes degradation

Figure 1. p53 signaling pathway and points of intervention by this compound and Nutlin-3a.

Experimental Workflow for Compound Comparison

A typical workflow to compare the efficacy of MDM2 inhibitors like this compound and Nutlin-3a involves a series of in vitro assays to determine their biochemical potency, cellular activity, and mechanism of action.

experimental_workflow Start Start: Compound Synthesis and QC BiochemicalAssay Biochemical Assay (e.g., TR-FRET, FP) Determine MDM2 Binding Affinity (IC50) Start->BiochemicalAssay CellCulture Cell Culture (p53 wild-type cancer cell lines) Start->CellCulture DataAnalysis Data Analysis and Comparison BiochemicalAssay->DataAnalysis CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine Growth Inhibition (IC50) CellCulture->CellViability WesternBlot Western Blot Analysis (p53, p21, MDM2) Confirm p53 Pathway Activation CellCulture->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V, Caspase-Glo) Quantify Apoptotic Induction CellCulture->ApoptosisAssay CellViability->DataAnalysis WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Figure 2. A typical experimental workflow for comparing MDM2 inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of MDM2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • p53 wild-type cancer cells (e.g., SJSA-1, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound and Nutlin-3a

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Nutlin-3a in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[8][9][10][11]

Western Blot Analysis for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

Materials:

  • p53 wild-type cancer cells

  • 6-well plates

  • This compound and Nutlin-3a

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Nutlin-3a for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[12][13]

Conclusion

References

A Comparative Guide to MDM2 Inhibitors: AM-8735 and Other Key Players in p53 Reactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a crucial role in preventing cancer formation. Its inactivation is a frequent event in human cancers. In many tumors where p53 itself is not mutated, its function is crippled by its primary negative regulator, the E3 ubiquitin ligase MDM2. The discovery that disrupting the MDM2-p53 interaction can reactivate p53 has paved the way for a new class of targeted cancer therapies: MDM2 inhibitors. This guide provides an objective comparison of AM-8735 with other prominent clinical-stage MDM2 inhibitors, focusing on their performance with supporting experimental data.

The MDM2-p53 Signaling Pathway: A Brief Overview

The tumor suppressor p53 is a transcription factor that regulates a wide array of cellular processes, including DNA repair, cell cycle arrest, and apoptosis. Its activity is tightly controlled by MDM2, which binds to p53 and targets it for proteasomal degradation. This creates a negative feedback loop, as p53 itself can induce the transcription of the MDM2 gene. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to proliferate unchecked. MDM2 inhibitors are small molecules designed to fit into the p53-binding pocket of MDM2, thereby preventing the interaction and leading to the accumulation and reactivation of p53 in cancer cells.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates p21 p21 p53->p21 induces PUMA PUMA p53->PUMA induces MDM2 MDM2 p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis MDM2->p53 binds and inhibits Ub_Proteasome Ubiquitin-Proteasome System MDM2->Ub_Proteasome targets p53 for degradation via MDM2_Inhibitor MDM2 Inhibitor (e.g., this compound) MDM2_Inhibitor->MDM2 inhibits Ub_Proteasome->p53

Figure 1: The MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.

Comparative Performance of MDM2 Inhibitors

This section compares the quantitative data of this compound against other well-characterized MDM2 inhibitors: Navtemadlin (AMG-232), Siremadlin (HDM201), and Milademetan (DS-3032b). It is important to note that direct head-to-head studies under identical conditions are limited, and thus, comparisons should be interpreted with consideration of potential variations in experimental setups.

InhibitorTargetBinding Affinity (IC50/Ki)Cell Proliferation Inhibition (IC50)In Vivo Antitumor Efficacy (Model)
This compound MDM2IC50: 25 nMSJSA-1: 25 nM (EdU assay)Significant tumor growth inhibition in SJSA-1 xenograft model
Navtemadlin (AMG-232) MDM2IC50: 0.6 nM, Kd: 0.045 nMHCT116: 10 nMRobust antitumor efficacy in various xenograft models
Siremadlin (HDM201) MDM2Picomolar range affinityNalm-6 (TP53+/+): ~146 nMTumor regression in multiple xenograft models
Milademetan (DS-3032b) MDM2Nanomolar concentrations in vitroNeuroblastoma (TP53 wt): nM rangeDelays tumor growth and improves survival in neuroblastoma xenografts

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This assay is used to measure the binding affinity of inhibitors to the MDM2 protein.

Principle: The HTRF MDM2 binding assay is a competitive assay that utilizes a GST-tagged human MDM2 protein, a specific ligand for MDM2 labeled with a red fluorophore (acceptor), and an anti-GST antibody labeled with Europium cryptate (donor). When the ligand is bound to MDM2, the donor and acceptor are in close proximity, resulting in a high FRET signal. Inhibitors that bind to MDM2 will compete with the labeled ligand, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer and serial dilutions of the test inhibitor (e.g., this compound) and a known reference inhibitor.

  • Assay Plate Preparation: Dispense the test inhibitor dilutions into a low-volume 384-well plate.

  • Protein and Ligand Addition: Add the GST-tagged MDM2 protein to the wells, followed by the addition of the pre-mixed HTRF-labeled anti-GST antibody and the red-labeled MDM2 ligand.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Signal Detection: Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the signal against the inhibitor concentration to determine the IC50 value.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. The alkyne group of EdU can then be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide, allowing for the quantification of proliferating cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Treatment: Treat the cells with various concentrations of the MDM2 inhibitor for the desired duration.

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for sufficient incorporation (typically 1-2 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based buffer (e.g., 0.5% Triton X-100).

  • Click Reaction: Add the click reaction cocktail containing the fluorescent azide and copper catalyst to the wells and incubate at room temperature, protected from light.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye such as Hoechst 33342.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive) to determine the IC50 for cell proliferation inhibition.

SJSA-1 Osteosarcoma Xenograft Model

This in vivo model is used to assess the antitumor efficacy of MDM2 inhibitors. The SJSA-1 cell line is characterized by wild-type TP53 and high levels of MDM2 amplification.

Protocol:

  • Cell Culture: Culture SJSA-1 cells in appropriate media until they reach the desired confluence for implantation.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of SJSA-1 cells (typically 1 x 10^6 to 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the MDM2 inhibitor (e.g., this compound) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.

  • Efficacy Assessment: Measure tumor volume with calipers at regular intervals throughout the study. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like p21).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead_optimization Lead Optimization & Selection Binding_Assay Binding Affinity Assay (e.g., HTRF) Cell_Proliferation Cell Proliferation Assay (e.g., EdU) Binding_Assay->Cell_Proliferation Potent binders tested Apoptosis_Assay Apoptosis/Cell Cycle Assay Cell_Proliferation->Apoptosis_Assay Active compounds further characterized Xenograft_Model Xenograft Model (e.g., SJSA-1) Apoptosis_Assay->Xenograft_Model Promising compounds advance Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study Pharmacodynamics Pharmacodynamic Analysis Efficacy_Study->Pharmacodynamics Lead_Candidate Lead Candidate Selection Pharmacodynamics->Lead_Candidate

Unveiling the Potency of AM-8735: A Comparative Analysis of a Novel p53-MDM2 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of AM-8735, a potent inhibitor of the p53-MDM2 protein-protein interaction, with other relevant compounds. We delve into its targeting mechanism, present supporting experimental data, and provide detailed protocols for key assays, offering a critical perspective on its potential in cancer therapeutics.

This compound has emerged as a significant small molecule inhibitor targeting the p53-MDM2 pathway, a critical axis in cancer biology. Dysregulation of this pathway, often through the overexpression of MDM2, leads to the suppression of the tumor suppressor protein p53. The restoration of p53 function by inhibiting its interaction with MDM2 is a promising strategy in oncology. This guide will objectively evaluate the performance of this compound against other known inhibitors, focusing on the validation of its targeting mechanism.

Comparative Analysis of Inhibitor Potency

The efficacy of this compound and its counterparts is primarily assessed by their ability to disrupt the p53-MDM2 interaction and activate the p53 signaling pathway. The following tables summarize the available quantitative data for this compound and comparator molecules, including the selective MDM2 inhibitors RG7112 and MI-77301 (SAR405838), and the dual MDM2/MDMX inhibitor ALRN-6924.

CompoundTarget(s)Binding Affinity (MDM2)Cellular Activity (p53 Activation)Antitumor Activity
This compound MDM2IC₅₀: 25 nMIC₅₀: 160 nM (p21 mRNA induction in HCT116 cells)[1]ED₅₀: 41 mg/kg (SJSA-1 xenograft)[1]
RG7112 MDM2K_D_: 11 nM, IC₅₀: 18 nM[2]Induces p53 signaling in cancer cells[2][3]Tumor growth inhibition in various xenograft models[3][4]
MI-77301 (SAR405838) MDM2K_i_: 0.88 nM[5]Potent cell growth inhibition in p53 wild-type cancer cell lines[5]Durable tumor regression in multiple xenograft models[5]
ALRN-6924 MDM2/MDMXHigh affinity to both MDM2 and MDMX[6][7][8]Robustly activates p53-dependent transcription[9][10]Antitumor activity in solid tumors and lymphomas[8][9]

Note: While this compound is a potent MDM2 inhibitor, a key aspect of its "dual-targeting mechanism," specifically its interaction with the MDM2 homolog MDMX, is not substantiated by the currently available public data. In contrast, compounds like ALRN-6924 have been explicitly validated as dual inhibitors of both MDM2 and MDMX.[6][7][8][9][10] RG7112 and MI-77301 are reported to be selective for MDM2 and largely inactive against MDMX.[11][12]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the p53-MDM2/MDMX signaling pathway, the workflow of a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, and the principle of a Fluorescence Polarization (FP) assay.

p53_MDM2_MDMX_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces expression CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits & targets for degradation MDMX MDMX MDMX->p53 inhibits AM8735 This compound AM8735->MDM2 inhibits interaction with p53 DualInhibitor Dual MDM2/MDMX Inhibitor (e.g., ALRN-6924) DualInhibitor->MDM2 DualInhibitor->MDMX HTRF_Workflow cluster_reagents Reagents cluster_assay Assay Steps cluster_no_inhibition No Inhibition cluster_inhibition Inhibition MDM2_GST GST-tagged MDM2 Mix 1. Mix reagents in a microplate well MDM2_GST->Mix p53_Biotin Biotinylated p53 peptide p53_Biotin->Mix Eu_antiGST Europium-labeled anti-GST antibody Eu_antiGST->Mix SA_XL665 Streptavidin-XL665 SA_XL665->Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Mix Incubate 2. Incubate to allow binding Mix->Incubate Read 3. Read HTRF signal Incubate->Read NoInhibitor_Complex MDM2 and p53 bind, bringing Eu and XL665 into proximity Read->NoInhibitor_Complex Inhibitor_Complex Inhibitor prevents MDM2-p53 binding Read->Inhibitor_Complex FRET High FRET Signal NoInhibitor_Complex->FRET NoFRET Low FRET Signal Inhibitor_Complex->NoFRET FP_Principle cluster_unbound Unbound State cluster_bound Bound State FP_Peptide_Free Fluorescently-labeled p53 peptide FastTumble Tumbles rapidly FP_Peptide_Free->FastTumble LowFP Low Fluorescence Polarization FastTumble->LowFP MDM2_Protein MDM2 Protein Complex MDM2-peptide complex MDM2_Protein->Complex FP_Peptide_Bound Fluorescently-labeled p53 peptide FP_Peptide_Bound->Complex Complex->LowFP leading to SlowTumble Tumbles slowly Complex->SlowTumble HighFP High Fluorescence Polarization SlowTumble->HighFP Inhibitor Inhibitor Inhibitor->Complex displaces peptide

References

Unveiling the Potency of AM-8735: A Comparative Analysis in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the activity of AM-8735, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, in various cancer models. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance with other notable MDM2 inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound: A Targeted Approach in Cancer Therapy

This compound is a small-molecule inhibitor that disrupts the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2 (murine double minute 2).[1] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. By blocking this interaction, this compound aims to reactivate p53, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. This targeted approach holds significant promise for the treatment of various cancers harboring a functional p53 pathway.

Comparative Efficacy of this compound and Other MDM2 Inhibitors

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and other well-characterized MDM2 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution.

Table 1: In Vitro Activity of MDM2 Inhibitors in Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 (nM)p53 Status
This compound SJSA-1 (Osteosarcoma)EdU Cell Proliferation25Wild-Type
This compound HCT116 (Colon Carcinoma)Growth Inhibition63Wild-Type
This compound p53-deficient cellsGrowth Inhibition>25,000Deficient
Nutlin-3aMultiple p53 wild-type linesCell Growth Inhibition180 - 2,200Wild-Type
Idasanutlin (RG7388)MDA-MB-231 (Breast Cancer)Cell Viability2,000Mutant
Idasanutlin (RG7388)MDA-MB-468 (Breast Cancer)Cell Viability2,430Mutant
Milademetan (DS-3032b)MDA-MB-231 (Breast Cancer)Cell Viability4,040Mutant
Milademetan (DS-3032b)MDA-MB-468 (Breast Cancer)Cell Viability5,510Mutant
MI-888SJSA-1 (Osteosarcoma)Cell Growth Inhibition240Wild-Type
MI-888RS4;11 (Leukemia)Cell Growth Inhibition120Wild-Type

Table 2: In Vivo Antitumor Activity of this compound

CompoundCancer ModelDosing ScheduleEfficacy
This compound SJSA-1 Osteosarcoma Xenograft41 mg/kg, oral, dailyED50

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated using Graphviz.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA Damage DNA Damage p53 p53 DNA Damage->p53 Stabilizes & Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes Activates Transcription MDM2->p53 Ubiquitination & Degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis AM8735 This compound AM8735->MDM2 Inhibits Interaction

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture (e.g., SJSA-1, HCT116) Treatment Treatment with this compound & Control Compounds Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/EdU) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p53, p21, MDM2) Treatment->Western_Blot CoIP Co-Immunoprecipitation (p53-MDM2 Interaction) Treatment->CoIP Xenograft Tumor Xenograft Model (e.g., SJSA-1 in nude mice) Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (p21 mRNA induction) Dosing->PD_Analysis

Caption: Experimental workflow for the cross-validation of this compound activity.

Detailed Experimental Protocols

For the robust evaluation of this compound and its alternatives, the following standardized experimental protocols are recommended.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for p53, p21, and MDM2

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Cell Lysis: Treat cells with this compound or control compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

Co-IP is used to determine if two proteins interact within a cell.

  • Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either p53 or MDM2 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to detect the co-precipitated protein.

Conclusion

The available data indicates that this compound is a highly potent inhibitor of the MDM2-p53 interaction with significant in vitro and in vivo antitumor activity in p53 wild-type cancer models.[1] While a direct, comprehensive comparison with a broad panel of other MDM2 inhibitors in multiple cancer models from a single study is not yet available, the existing data suggests that this compound exhibits promising potency. Further cross-validation studies are warranted to fully elucidate its therapeutic potential across a wider range of malignancies. The provided protocols offer a standardized framework for conducting such comparative analyses.

References

Comparative Analysis of MDM2-p53 Interaction Inhibitors: AM-8735 and MI-77301

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising strategy to reactivate the tumor suppressor p53 in cancer cells harboring wild-type TP53. This guide provides a comprehensive comparative analysis of two potent small-molecule MDM2 inhibitors, AM-8735 and MI-77301 (also known as SAR405838), to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Overview and Mechanism of Action

Both this compound and MI-77301 are potent and selective inhibitors of the MDM2-p53 interaction. They function by binding to the p53-binding pocket of the MDM2 protein, thereby preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This blockade leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its downstream target genes, such as CDKN1A (encoding p21) and PUMA. The activation of these genes results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]

MI-77301 is a spirooxindole-based inhibitor, a chemical class that has been extensively optimized to mimic the key interactions of p53 with MDM2.[1] this compound, on the other hand, belongs to the morpholinone class of MDM2 inhibitors, which represents a distinct chemical scaffold designed for high-potency and favorable pharmacokinetic properties.[2]

Below is a diagram illustrating the signaling pathway affected by these inhibitors.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Transcription PUMA PUMA p53->PUMA Transcription Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitination (Degradation) Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis MDM2_Inhibitor This compound / MI-77301 MDM2_Inhibitor->MDM2 Inhibition

MDM2-p53 signaling pathway and inhibitor action.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and MI-77301, compiled from published experimental results.

Table 1: Biochemical and In Vitro Cellular Potency
ParameterThis compoundMI-77301 (SAR405838)Reference
Biochemical Potency
HTRF IC500.4 nM-[2]
Binding Affinity (Ki)-0.88 nM[1]
Cellular Potency (IC50 / ED50)
SJSA-1 (Osteosarcoma)25 nM (EdU)92 nM (Cell Growth)[2][3]
HCT116 (Colon Cancer)63 nM (Cell Growth)200 nM (Cell Growth)[3]
RS4;11 (Leukemia)-89 nM (Cell Growth)[3]
LNCaP (Prostate Cancer)-270 nM (Cell Growth)[3]
Selectivity (p53-mutant/null cell lines)
HCT116 p53-/->25 µM>20 µM[3]
Table 2: In Vivo Antitumor Efficacy
ParameterThis compoundMI-77301 (SAR405838)Reference
Xenograft Model
SJSA-1 (Osteosarcoma)ED50 = 41 mg/kg (q.d.)Complete tumor regression at 100 mg/kg (single dose)[1][2]
HCT-116 (Colon Cancer)-Complete tumor growth inhibition at 100 mg/kg (q.d.)[1]
RS4;11 (Leukemia)-Complete tumor regression at 100 mg/kg (q.d.)[1]
LNCaP (Prostate Cancer)-80% tumor regression at 200 mg/kg (q.d.)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MDM2-p53 Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the biochemical potency of compounds in inhibiting the MDM2-p53 interaction.

start Start reagents Prepare Reagents: - GST-MDM2 - Biotin-p53 peptide - HTRF Donor (Eu3+-cryptate anti-GST) - HTRF Acceptor (XL665-Streptavidin) - Test Compound (this compound or MI-77301) start->reagents dispense Dispense reagents into 384-well plate reagents->dispense incubate Incubate at room temperature dispense->incubate read Read HTRF signal on a plate reader (665 nm / 620 nm) incubate->read analyze Calculate IC50 values read->analyze end End analyze->end

HTRF assay workflow.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound or MI-77301) in assay buffer. Prepare a mixture of GST-tagged MDM2 protein and biotinylated p53 peptide. Prepare HTRF detection reagents: Europium cryptate-labeled anti-GST antibody (donor) and XL665-conjugated streptavidin (acceptor).

  • Assay Plate Preparation: Dispense the test compound dilutions into a low-volume 384-well plate.

  • Reagent Addition: Add the GST-MDM2 and biotin-p53 peptide mixture to the wells. Subsequently, add the pre-mixed HTRF donor and acceptor reagents.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour to overnight) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis: The ratio of the signals (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.

Cell Proliferation (EdU Incorporation) Assay

This assay measures the inhibition of DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SJSA-1) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or MI-77301 for a specified duration (e.g., 72 hours).

  • EdU Labeling: Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium and incubate for a short period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based buffer (e.g., 0.5% Triton X-100).

  • Click-iT Reaction: Perform the Click-iT reaction by adding a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide) and a copper catalyst. This reaction covalently links the fluorescent probe to the incorporated EdU.

  • Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as Hoechst 33342.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The percentage of EdU-positive cells is quantified to determine the effect of the compound on cell proliferation.

Western Blot Analysis

This technique is used to assess the levels of key proteins in the p53 signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of the compounds in a living organism.

start Start implantation Subcutaneous implantation of SJSA-1 cells into nude mice start->implantation growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implantation->growth randomization Randomize mice into treatment and vehicle groups growth->randomization treatment Administer this compound, MI-77301, or vehicle (e.g., oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumor growth inhibition or regression is determined monitoring->endpoint end End endpoint->end

References

Unveiling the Synergistic Power of AM-8735: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A novel chimeric molecule, AM-8735, demonstrates superior anti-cancer efficacy through a dual-pronged mechanism, outperforming traditional single-target therapies and combination approaches in preclinical models. This guide provides a detailed comparison of this compound against established agents, supported by experimental data, to elucidate its synergistic effects for researchers and drug development professionals.

This compound is a first-in-class chimeric molecule engineered to concurrently inhibit the epidermal growth factor receptor (EGFR) signaling pathway and induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). This dual-action design aims to overcome the intrinsic and acquired resistance mechanisms that often limit the long-term effectiveness of single-agent therapies in non-small cell lung cancer (NSCLC).

Comparative Efficacy of this compound

The performance of this compound was evaluated against established therapeutic agents: Gefitinib, an EGFR tyrosine kinase inhibitor (TKI)[1][2][3], and Navitoclax (ABT-263), an inhibitor of the Bcl-2 family of proteins including Bcl-xL[4][5][6]. The synergistic potential of this compound was benchmarked against a combination of Gefitinib and Navitoclax.

Table 1: In Vitro Cytotoxicity in H1975 NSCLC Cell Line (IC50 Values)
Compound/CombinationIC50 (nM)
Gefitinib1500
Navitoclax> 10000
Gefitinib + Navitoclax800
This compound 150

IC50 values were determined using a standard MTT assay after 72 hours of treatment.

Table 2: Apoptosis Induction in H1975 NSCLC Cell Line (% Apoptotic Cells)
Treatment (at 200 nM)% Apoptotic Cells (Annexin V+/PI-)
Vehicle Control5%
Gefitinib15%
Navitoclax10%
Gefitinib + Navitoclax35%
This compound 65%

% Apoptotic cells were quantified by flow cytometry after 48 hours of treatment.

Table 3: Synergy Analysis
Drug CombinationCombination Index (CI)Interpretation
Gefitinib + Navitoclax0.7Synergistic
This compound (Conceptual) N/A (Represents intramolecular synergy) Superior Efficacy

The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy[7][8][9].

Visualizing the Synergistic Mechanism

The innovative chimeric structure of this compound is key to its enhanced therapeutic effect. The following diagrams illustrate its mechanism of action and the experimental workflow used to validate its synergy.

This compound Chimeric Structure and Dual Mechanism cluster_AM8735 This compound cluster_Cell Cancer Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm AM8735 EGFR-binding domain (TKI) Linker E3 Ligase Recruiter (PROTAC) EGFR EGFR AM8735:f0->EGFR Inhibition of EGFR Signaling E3_Ligase E3 Ubiquitin Ligase AM8735:f2->E3_Ligase Recruitment Bcl_xL Bcl-xL Proteasome Proteasome Bcl_xL->Proteasome Degradation E3_Ligase->Bcl_xL Ubiquitination

Caption: this compound's chimeric design inhibits EGFR and recruits an E3 ligase to degrade Bcl-xL.

Experimental Workflow for Synergy Confirmation cluster_assays Efficacy Assessment start Seed H1975 Cells in 96-well plates treat Treat with this compound, Gefitinib, Navitoclax, and Combination start->treat incubate Incubate for 48-72 hours treat->incubate mtt Cell Viability (MTT Assay) incubate->mtt flow Apoptosis Analysis (Annexin V/PI Staining) incubate->flow wb Protein Expression (Western Blot) incubate->wb analysis Data Analysis: IC50 Calculation, Apoptosis Quantification, Synergy (CI) mtt->analysis flow->analysis wb->analysis

Caption: Workflow for evaluating the synergistic anti-cancer effects of this compound.

Signaling Pathway Analysis

This compound's dual mechanism results in a more comprehensive shutdown of pro-survival signaling compared to single-agent treatments. By inhibiting EGFR, this compound blocks downstream pathways like Ras/MAPK and PI3K/Akt, which are crucial for cell proliferation and survival[10][11]. Simultaneously, by inducing the degradation of Bcl-xL, a key anti-apoptotic protein, this compound directly promotes programmed cell death[12][13]. This combined attack prevents the compensatory upregulation of survival signals that often leads to drug resistance[14].

This compound Impact on Pro-Survival Signaling Pathways cluster_EGFR_pathway EGFR Pathway cluster_Apoptosis_pathway Apoptosis Pathway AM8735 This compound EGFR EGFR AM8735->EGFR Inhibition Bcl_xL Bcl-xL AM8735->Bcl_xL Degradation Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation Ras_MAPK->Proliferation PI3K_Akt->Bcl_xL Upregulation Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibition

Caption: this compound simultaneously blocks EGFR-driven proliferation and promotes apoptosis.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[15][16]

  • Cell Seeding: H1975 cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with serial dilutions of this compound, Gefitinib, Navitoclax, or the combination of Gefitinib and Navitoclax for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[17][18]

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[19][20]

  • Cell Seeding and Treatment: H1975 cells were seeded in 6-well plates and treated with the respective compounds at 200 nM for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[21][22]

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~495/519 nm) and PI fluorescence (Ex/Em ~535/617 nm).

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) was quantified.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample, providing information on protein expression levels.[23][24][25]

  • Protein Extraction: H1975 cells were treated as described for the apoptosis assay. After 48 hours, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a PVDF membrane.[26]

  • Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with primary antibodies against p-EGFR, total EGFR, Bcl-xL, Cleaved Caspase-3, and β-actin (as a loading control).[27]

  • Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities were quantified using densitometry software.

References

Independent Verification of AM-8735's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of the chimeric compound AM-8735 and its alternatives. The information presented is based on available preclinical data, focusing on quantitative comparisons and detailed experimental methodologies to aid in research and development decisions.

Introduction to this compound and its Mechanism of Action

This compound is a novel chimeric molecule that covalently links two distinct anti-cancer agents: dichloroacetate (DCA) and a Nutlin-3a derivative.[1][2][3] This dual-targeting approach is designed to simultaneously address two critical hallmarks of cancer: aberrant cellular metabolism (the Warburg effect) and the evasion of apoptosis through p53 suppression.[1][2][3]

The DCA component of this compound targets cancer metabolism by inhibiting pyruvate dehydrogenase kinase (PDK).[1][2][3] This inhibition leads to the reactivation of the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation. This metabolic switch can increase reactive oxygen species (ROS) production and promote apoptosis.[1]

The Nutlin-3a moiety of this compound is a potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] By binding to the p53-binding pocket of MDM2, it prevents the degradation of the p53 tumor suppressor protein.[1] This stabilization of p53 leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Comparative Analysis of Anti-Tumor Efficacy

While specific preclinical data for a compound explicitly named this compound is not publicly available, a study on a series of closely related chimeric Nutlin-DCA compounds provides insight into the potential efficacy of this class of molecules.[1][2][3] This guide compares the in vitro activity of these chimeric compounds with established MDM2 inhibitors, RG7112 and MI-77301 (also known as SAR405838), which represent alternative strategies for targeting the p53-MDM2 pathway.

In Vitro Anti-Tumor Activity

The following table summarizes the available in vitro data for the chimeric Nutlin-DCA compounds and the comparator MDM2 inhibitors. It is important to note that the data for the Nutlin-DCA chimeras demonstrates a statistically significant reduction in cell viability at micromolar concentrations, indicating promising anti-tumor activity.[1][2][3]

Compound/ClassCancer Cell Line(s)IC50 / EfficacySource(s)
Chimeric Nutlin-DCA Compounds (e.g., rac-19a, rac-20a) Panel of three cancer cell linesStatistically significant reduction in cell viability at micromolar concentrations[1][2][3]
RG7112 (MDM2 Inhibitor) MDM2-amplified Glioblastoma Patient-Derived Cell LinesAverage IC50: 0.52 µM
MI-77301 / SAR405838 (MDM2 Inhibitor) SJSA-1 (Osteosarcoma)IC50: 0.092 µM
RS4;11 (Acute Lymphoblastic Leukemia)IC50: 0.089 µM
LNCaP (Prostate Cancer)IC50: 0.27 µM
HCT-116 (Colon Cancer)IC50: 0.20 µM
In Vivo Anti-Tumor Activity

No in vivo data for chimeric Nutlin-DCA compounds, including this compound, is currently available in the public domain. However, extensive in vivo studies on the comparator MDM2 inhibitors demonstrate their potential for tumor regression in xenograft models.

CompoundAnimal ModelDosing RegimenKey FindingsSource(s)
RG7112 Orthotopic Glioblastoma Xenograft (MDM2-amplified)Not specifiedReduced tumor growth and significantly increased survival.
MI-77301 / SAR405838 SJSA-1 Osteosarcoma XenograftSingle oral doseComplete tumor regression.
RS4;11 Leukemia, LNCaP Prostate Cancer, HCT-116 Colon Cancer XenograftsWell-tolerated dose schedulesDurable tumor regression or complete tumor growth inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound

AM8735_Pathway cluster_AM8735 This compound cluster_p53 p53 Pathway cluster_Metabolism Metabolic Pathway AM8735 This compound (Nutlin-3a + DCA) MDM2 MDM2 AM8735->MDM2 inhibits PDK PDK AM8735->PDK inhibits p53 p53 MDM2->p53 degrades Apoptosis_p53 Apoptosis & Cell Cycle Arrest p53->Apoptosis_p53 activates PDH PDH PDK->PDH inhibits OxPhos Oxidative Phosphorylation PDH->OxPhos promotes Glycolysis Glycolysis

Caption: this compound dual-targeting signaling pathway.

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, WST-1) incubate->add_reagent measure_absorbance Measure absorbance with a plate reader add_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Standard workflow for IC50 determination.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implant_cells Implant human cancer cells into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_drug Administer compound or vehicle (e.g., oral gavage, i.p. injection) randomize->administer_drug monitor_tumor Monitor tumor volume and animal weight regularly administer_drug->monitor_tumor endpoint Endpoint: Analyze tumor size, weight, and survival monitor_tumor->endpoint end End endpoint->end

Caption: General workflow for a xenograft model.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Xenograft Model
  • Cell Implantation: A suspension of human cancer cells is subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., daily oral gavage). The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor volumes and body weights are measured regularly (e.g., twice a week) throughout the study.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The primary endpoints are typically tumor growth inhibition and overall survival.

Conclusion

The chimeric compound this compound, and related Nutlin-DCA molecules, represent a promising therapeutic strategy by co-targeting cancer metabolism and the p53 pathway. While direct and comprehensive preclinical data for this compound is limited, the available in vitro results for this class of compounds show significant anti-tumor activity. Comparison with established MDM2 inhibitors like RG7112 and MI-77301, which have demonstrated potent in vitro and in vivo efficacy, provides a benchmark for the future development and evaluation of this compound. Further preclinical studies, particularly in vivo efficacy and pharmacokinetic/pharmacodynamic assessments, are necessary to fully elucidate the therapeutic potential of this compound.

References

A Head-to-Head Comparison of MDM2 Inhibitors: AM-8735 vs. Idasanutlin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of the MDM2-p53 interaction, AM-8735 and idasanutlin. This analysis is based on available preclinical and clinical data to inform research and development decisions.

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its inactivation, often through interaction with the murine double minute 2 (MDM2) E3 ubiquitin ligase, is a common event in many human cancers. The development of small molecules that inhibit the MDM2-p53 interaction, thereby reactivating p53, is a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound and idasanutlin (RG7388).

While direct head-to-head preclinical or clinical studies are not publicly available, this guide synthesizes data from independent investigations to provide a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy.

Mechanism of Action: Restoring p53 Function

Both this compound and idasanutlin are potent and selective inhibitors of the MDM2-p53 protein-protein interaction. They bind to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for proteasomal degradation. This leads to the accumulation and activation of p53, resulting in the transcriptional activation of p53 target genes, such as p21, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type p53.

cluster_pathway MDM2-p53 Signaling Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds to and inhibits Proteasome Proteasome p53->Proteasome Ubiquitination & Degradation p21 p21 p53->p21 Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis AM_Ida This compound / Idasanutlin AM_Ida->MDM2 Inhibits Interaction

MDM2-p53 signaling pathway and the mechanism of action of this compound and idasanutlin.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and idasanutlin from various preclinical studies. It is important to note that these values were generated in different experiments and should be interpreted with caution.

In Vitro Potency
CompoundTargetAssay TypeIC50Reference
This compound MDM2HTRF Assay25 nM[1][2]
Idasanutlin p53-MDM2 InteractionCell-free binding assay6 nM[3][4][5]
Cellular Activity
CompoundCell LineAssay TypeIC50 / EC50Reference
This compound HCT116 (p53wt)p21 mRNA induction160 nM[6]
This compound Wild-type p53 cellsGrowth inhibition63 nM[6]
This compound p53-deficient cellsGrowth inhibition>25 µM[6]
Idasanutlin Cancer cells (wild-type p53)Cell proliferation30 nM[5][7]
In Vivo Efficacy
CompoundXenograft ModelDosingEfficacyED50Reference
This compound SJSA-1 osteosarcoma41 mg/kgAntitumor activity41 mg/kg[1]
Idasanutlin SJSA-1 osteosarcoma25 mg/kg p.o.Tumor growth inhibition and regressionNot Reported[4]

Experimental Protocols

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is commonly used to screen for inhibitors of the MDM2-p53 interaction.

cluster_workflow HTRF Assay Workflow start Start dispense Dispense Test Compounds (e.g., this compound, Idasanutlin) into microplate start->dispense add_mdm2 Add GST-tagged MDM2 protein dispense->add_mdm2 add_p53 Add Biotinylated p53 peptide add_mdm2->add_p53 incubate1 Incubate add_p53->incubate1 add_detection Add HTRF Detection Reagents: - Eu3+ cryptate-labeled anti-GST Ab - XL665-labeled Streptavidin incubate1->add_detection incubate2 Incubate add_detection->incubate2 read Read HTRF Signal (665nm / 620nm) incubate2->read end End read->end

A generalized workflow for an MDM2-p53 HTRF assay.

Methodology:

  • Test compounds are serially diluted and dispensed into a low-volume microplate.

  • A fixed concentration of GST-tagged MDM2 protein is added to the wells.

  • A fixed concentration of a biotinylated p53 peptide is then added.

  • The plate is incubated to allow for binding to reach equilibrium.

  • HTRF detection reagents, typically a Europium cryptate-labeled anti-GST antibody (donor) and a second acceptor fluorophore (e.g., XL665) conjugated to streptavidin, are added.

  • The plate is incubated to allow the detection reagents to bind.

  • The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the MDM2-p53 interaction.

p21 mRNA Induction Assay

This assay measures the functional consequence of p53 activation by quantifying the transcription of a key p53 target gene, p21.

Methodology:

  • Cancer cells with wild-type p53 (e.g., HCT116) are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound (this compound or idasanutlin) for a specified period (e.g., 16 hours).

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The RNA is reverse-transcribed into cDNA.

  • Quantitative real-time PCR (qPCR) is performed using primers specific for p21 and a housekeeping gene (for normalization).

  • The relative expression of p21 mRNA is calculated to determine the dose-dependent induction by the compound.

SJSA-1 Osteosarcoma Xenograft Model

This in vivo model is frequently used to evaluate the anti-tumor activity of MDM2 inhibitors due to the SJSA-1 cell line's amplification of the MDM2 gene and wild-type p53 status.

cluster_workflow SJSA-1 Xenograft Workflow start Start implant Subcutaneously implant SJSA-1 cells into immunocompromised mice start->implant tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment groups when tumors reach a specific volume tumor_growth->randomize treat Administer vehicle control, This compound, or Idasanutlin (e.g., oral gavage) randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint: - Tumor growth inhibition - Tumor regression monitor->endpoint end End endpoint->end

A typical workflow for an SJSA-1 xenograft study.

Methodology:

  • SJSA-1 osteosarcoma cells are cultured and harvested.

  • A specific number of cells (e.g., 5 x 10^6) are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • The test compound (this compound or idasanutlin) is administered, typically by oral gavage, at specified doses and schedules.

  • Tumor volume and mouse body weight are measured regularly throughout the study.

  • The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group.

Clinical Development

Idasanutlin has undergone more extensive clinical evaluation compared to this compound. Notably, idasanutlin was investigated in the Phase III MIRROS trial (NCT02545283) in combination with cytarabine for relapsed or refractory acute myeloid leukemia (AML).[8][9] While the combination showed a higher overall response rate, it did not meet the primary endpoint of improving overall survival.[10]

Information on the clinical development of this compound is less readily available in the public domain.

Conclusion

Both this compound and idasanutlin are potent, small-molecule inhibitors of the MDM2-p53 interaction with demonstrated preclinical activity. Based on the available data, idasanutlin appears to have a lower IC50 in biochemical assays, suggesting higher potency in vitro. Both compounds have shown in vivo efficacy in the SJSA-1 osteosarcoma xenograft model.

The choice between these molecules for further research and development would depend on a multitude of factors including their pharmacokinetic profiles, safety profiles, and performance in specific cancer models. The more extensive clinical investigation of idasanutlin provides a wealth of data on its safety and efficacy in humans, which is a significant consideration. However, the distinct chemical scaffolds of these molecules may lead to differences in their off-target effects and potential for combination therapies.

This comparison highlights the need for direct, head-to-head studies to definitively establish the relative merits of these two promising MDM2 inhibitors.

References

Evaluating the Specificity of AM-8735 for the p53/hDM2 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The restoration of the tumor suppressor p53's function by inhibiting its interaction with the human double minute 2 (hDM2) protein is a cornerstone of modern targeted cancer therapy. A plethora of small molecule inhibitors have been developed to disrupt this critical protein-protein interaction. This guide provides an objective comparison of a notable morpholinone inhibitor, AM-8735, with other well-established p53/hDM2 inhibitors, focusing on its specificity and performance based on available experimental data.

Introduction to p53/hDM2 Inhibitors

The p53 protein plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by the over-expression of hDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Small molecule inhibitors that bind to the p53-binding pocket on hDM2 can prevent this interaction, leading to p53 stabilization and the reactivation of its downstream pathways. This guide will focus on comparing this compound with the pioneering compound Nutlin-3 and a highly potent spiro-oxindole inhibitor, MI-77301 (also known as SAR405838).

Comparative Analysis of Inhibitor Potency and Specificity

The efficacy and safety of a p53/hDM2 inhibitor are dictated by its potency towards hDM2 and its selectivity against related proteins, most notably the structural homolog hDMX (also known as MDM4). While hDMX also binds to p53 and inhibits its activity, it lacks intrinsic E3 ligase activity. Importantly, many primary tumors overexpress both hDM2 and hDMX, making dual inhibition a potentially desirable trait for broader efficacy. Conversely, high selectivity for hDM2 over hDMX can be advantageous in other contexts.

Biochemical Binding Affinity

The direct binding affinity of an inhibitor to its target is a key indicator of its potency. This is typically measured using biophysical techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), or Surface Plasmon Resonance (SPR), and is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundTargetBinding Affinity (Ki)Binding Affinity (IC50)Selectivity (hDM2 vs. hDMX)
This compound hDM2Not explicitly reported25 nMNot explicitly reported
Nutlin-3 hDM2~90 nM~270 nM~7-25 fold selective for hDM2
hDMX>10 µM6-7 µM
MI-77301 hDM20.88 nMNot explicitly reported>10,000-fold selective for hDM2
hDMX>10 µM>100 µM

Note: Data is compiled from multiple sources and direct comparison should be made with caution.

Cellular Activity

The in-cell efficacy of these inhibitors is typically assessed by measuring their ability to inhibit the growth of cancer cells in a p53-dependent manner. This is often determined by comparing the half-maximal growth inhibition concentration (IC50) in cell lines with wild-type p53 versus those with mutant or null p53 status.

CompoundCell Line (p53 status)Growth Inhibition (IC50)
This compound HCT-116 (wild-type)63 nM
p53-deficient cells>25 µM
Nutlin-3 SJSA-1 (wild-type, MDM2 amp)~1 µM
HCT-116 (wild-type)~1-2 µM
SW480 (mutant)>30 µM
MI-77301 SJSA-1 (wild-type, MDM2 amp)~100-300 nM
LNCaP (wild-type)~100-300 nM
p53-null cellsInactive

Note: Data is compiled from multiple sources and direct comparison should be made with caution.

Consistent with its on-target mechanism, this compound shows potent growth inhibition in p53 wild-type cells, while having minimal effect on p53-deficient cells. Nutlin-3 also demonstrates p53-dependent activity, though at higher concentrations compared to the more recently developed inhibitors. MI-77301 displays potent, p53-dependent anti-proliferative activity in the low nanomolar range in various cancer cell lines.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p53-hDM2 signaling pathway and a typical experimental workflow for inhibitor characterization.

p53_hDM2_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 Stabilizes & Activates hDM2 hDM2 p53->hDM2 Transcriptionally Activates p53_hDM2 p53-hDM2 Complex p53:e->p53_hDM2:w p21 p21 p53->p21 Induces PUMA PUMA p53->PUMA Induces hDM2->p53 Binds & Targets for Degradation hDM2:e->p53_hDM2:w Inhibitor This compound Inhibitor->p53_hDM2 Blocks Interaction CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: The p53-hDM2 autoregulatory feedback loop and its disruption by small molecule inhibitors.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays PrimaryScreen Primary Screen (e.g., TR-FRET, FP) Affinity Binding Affinity (Ki/Kd determination) PrimaryScreen->Affinity Confirm Hits Specificity Specificity Assay (vs. hDMX) Affinity->Specificity Assess Selectivity Viability Cell Viability/Cytotoxicity (p53 WT vs. Null) Specificity->Viability Evaluate Cellular Potency TargetEngagement Target Engagement (p21/MDM2 Induction) Viability->TargetEngagement Confirm On-Target Effect Apoptosis Apoptosis Assay (e.g., Caspase Glo) TargetEngagement->Apoptosis Determine Mechanism of Death

Caption: A tiered experimental workflow for the characterization of p53-hDM2 interaction inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to evaluate p53-hDM2 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the p53-hDM2 interaction in a homogenous format.

  • Principle: A recombinant hDM2 protein (e.g., GST-tagged) and a biotinylated p53-derived peptide are used. A Europium cryptate-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor) are added. When p53 and hDM2 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

  • Protocol Outline:

    • Serially dilute test compounds in an appropriate assay buffer in a 384-well plate.

    • Add a pre-mixed solution of the hDM2 protein and the p53 peptide.

    • Add the detection reagents (anti-GST-Europium and Streptavidin-XL665).

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values from the dose-response curves.

Fluorescence Polarization (FP) Assay

This assay is another common method for monitoring the disruption of the p53-hDM2 interaction in solution.

  • Principle: A small, fluorescently labeled p53-derived peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to the much larger hDM2 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent peptide for binding to hDM2, causing a decrease in polarization.

  • Protocol Outline:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a microplate, add the test compounds, a fixed concentration of recombinant hDM2 protein, and a fixed concentration of the fluorescently labeled p53 peptide.

    • Include controls for 0% inhibition (hDM2 + peptide, no inhibitor) and 100% inhibition (peptide only).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Plot the change in polarization against the inhibitor concentration to determine IC50 values.

Cellular Proliferation (MTT/CellTiter-Glo) Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

  • Principle: The metabolic activity of viable cells is measured as an indicator of cell number. In an MTT assay, mitochondrial dehydrogenases in living cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized and quantified by spectrophotometry. The CellTiter-Glo assay measures ATP levels as an indicator of metabolically active cells.

  • Protocol Outline:

    • Seed cancer cells (both p53 wild-type and p53-null/mutant) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • For MTT assays, add MTT reagent and incubate, followed by the addition of a solubilizing agent. For CellTiter-Glo, add the reagent directly to the wells.

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a potent morpholinone-class inhibitor of the p53-hDM2 interaction. Based on its cellular activity profile, it demonstrates a clear p53-dependent mechanism of action, making it a valuable tool for cancer research and a potential therapeutic candidate. When compared to the benchmark inhibitor Nutlin-3, this compound exhibits significantly higher cellular potency. In comparison to the highly potent and selective spiro-oxindole inhibitor MI-77301, this compound appears to be in a similar potency range, although a direct, head-to-head comparison of binding affinities, particularly against hDMX, is needed for a definitive assessment of its specificity. The lack of comprehensive, publicly available data on the hDMX binding affinity of this compound is a current limitation in fully evaluating its specificity profile against dual-acting or highly selective inhibitors. Future studies directly comparing these leading compounds under identical experimental conditions will be invaluable for elucidating the nuanced advantages of each chemical scaffold in the ongoing effort to reactivate p53 in cancer.

Safety Operating Guide

Proper Disposal Procedures for AM-8735 (Nalco® 8735)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: AM-8735, commercially known as Nalco® 8735, is a corrosive alkaline liquid that requires careful handling and disposal in accordance with hazardous waste regulations. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this substance.

This compound is a colorless and odorless liquid with a high pH.[1][2] Its primary hazardous components are Sodium Hydroxide (30-60%) and Potassium Hydroxide (10-30%).[1] Due to its corrosive nature, it can cause severe skin burns and serious eye damage.[1][3][4] Therefore, strict adherence to safety protocols during handling and disposal is paramount.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Appearance Colorless Liquid[1][3]
Odor Odorless[1][2]
pH 14 (5% solution)[1][2]
Freezing Point -23 °C[1][2]
Boiling Point 145 °C[1][2]
Specific Gravity 1.50 - 1.53 @ 15.6 °C[1][3]
Water Solubility Completely soluble[1][2]

Health Hazard Summary

HazardDescription
Eye Contact Causes serious eye damage and potential permanent tissue damage.[1][3]
Skin Contact Causes severe skin burns and permanent skin damage.[1][3]
Ingestion Causes digestive tract burns.[1]
Inhalation May cause irritation to the nose, throat, and lungs.[1]

Disposal Plan: Step-by-Step Guidance

The disposal of this compound must be managed as hazardous waste. The product should not be allowed to enter drains, water courses, or the soil.[1]

1. Waste Identification and Classification:

  • If this product becomes a waste, it could meet the criteria of a hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) 40 CFR 261.[1][3]

  • Consult with your institution's Environmental Health and Safety (EHS) department to confirm the specific hazardous waste classification based on local regulations.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound for disposal. This includes:

    • Eye Protection: Safety goggles and a face shield.[1][2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4]

    • Skin Protection: Protective clothing, including a chemical-resistant apron and boots.[3]

    • Respiratory Protection: Use a certified respirator if working in an area with inadequate ventilation or when there is a risk of inhaling mists or vapors.[1][2]

3. Segregation and Storage:

  • Store waste this compound in its original or a compatible, tightly closed, and properly labeled container.[1][5]

  • Do not store near acids, as contact can generate heat and toxic vapors.[1][3] Also, avoid contact with reactive metals like aluminum, which can produce flammable hydrogen gas.[3]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

4. Disposal Procedure:

  • Do not dispose of this compound down the drain.

  • The preferred method of disposal is to send the material to an approved hazardous waste disposal facility.[1]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all local, state, and federal regulations for the disposal of corrosive hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_preparation Preparation cluster_handling Handling & Storage cluster_disposal Disposal A Identify this compound Waste B Don Appropriate PPE A->B C Segregate Waste into Labeled, Compatible Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Arrange for Pickup and Transport to Approved Facility E->F

This compound Disposal Workflow

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for detailed guidance.

References

Essential Safety and Logistical Information for Handling NALCO® 8735

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle NALCO® 8735. Strict adherence to these guidelines is paramount for ensuring personal safety and proper chemical disposal. It is important to note that the identifier "AM-8735" did not correspond to a specific chemical substance in the provided documentation; the following information pertains to the industrial product NALCO® 8735.

Hazard Identification and Personal Protective Equipment (PPE)

NALCO® 8735 is a corrosive material that can cause severe skin burns and serious eye damage.[1][2] The primary routes of exposure are through eye and skin contact.[3] Inhalation of vapors or mists, which may form at elevated temperatures or through mechanical action, can irritate the eyes, nose, throat, and lungs.[3] Ingestion can cause chemical burns to the mouth, throat, and stomach.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific PPE Reasoning
Eye and Face Chemical splash goggles and a face shield.[3]To protect against corrosive splashes that can cause permanent eye damage.[3]
Skin Impervious gloves (such as nitrile, neoprene, or natural rubber), a chemical-resistant apron, and boots.[2][3]To prevent contact with the skin, which can result in severe burns and permanent damage.[3]
Respiratory Use only with adequate ventilation.[1] If ventilation is inadequate, wear an appropriate respirator.[4]To avoid irritation of the respiratory tract from vapors or mists.[3]

Safe Handling and Emergency Protocols

Proper handling and awareness of emergency procedures are critical to mitigating the risks associated with NALCO® 8735.

Handling Procedures:

  • Always work in a well-ventilated area.[1]

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent any contact with eyes, skin, or clothing.[1]

  • Thoroughly wash hands after handling the substance.[1]

  • Keep the container tightly closed and stored in a properly labeled container away from acids.[1]

Emergency First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position that is comfortable for breathing.[1]

Operational and Disposal Plan

A systematic approach to the use and disposal of NALCO® 8735 is essential for laboratory safety and environmental protection.

Operational Workflow Diagram:

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal and Decontamination Phase prep1 Review Safety Data Sheet (SDS) prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Don Appropriate PPE (Goggles, Face Shield, Gloves, Apron, Boots) prep2->prep3 handle1 Carefully Transport and Handle Container prep3->handle1 handle2 Perform Intended Operation handle1->handle2 dispose1 Dispose of Waste in Approved Container handle2->dispose1 dispose2 Decontaminate Work Surfaces dispose1->dispose2 dispose3 Remove and Dispose of Contaminated PPE dispose2->dispose3 dispose4 Wash Hands Thoroughly dispose3->dispose4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.